(+)-Medioresinol
説明
Medioresinol has been reported in Gnetum montanum, Aralia bipinnata, and other organisms with data available.
has both leishmanicidal and antifungal activities; isolated from Sambucus williamsii; structure in first source
特性
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-BMHXQBNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961334 | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40957-99-1 | |
| Record name | (+)-Medioresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medioresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medioresinol, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J74JLA8FFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Medioresinol: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol is a furofuran lignan (B3055560), a class of phenylpropanoid derivatives with a wide range of reported biological activities, including antifungal and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and its biosynthetic pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core concepts to aid researchers and professionals in drug development.
Natural Sources of this compound
This compound is distributed across various plant species. The concentration of this lignan can vary significantly depending on the plant species, the specific part of the plant, and the developmental stage. A summary of quantitative data on the presence of this compound in several plant sources is presented in Table 1.
| Plant Species | Plant Part | Concentration of this compound | Reference(s) |
| Sambucus williamsii | Stem bark | Presence confirmed, quantitative data not specified | [1] |
| Edgeworthia chrysantha | Flowers | Presence confirmed, quantitative data not specified | |
| Trachelospermum asiaticum | Stems | Presence confirmed, quantitative data not specified | |
| Forsythia species | Leaves and Flowers | Lignans are present, specific data for this compound is limited | [2][3][4] |
| Sesamum indicum (Sesame) | Seeds | Lignans are a major component, specific data for this compound is limited | [5][6] |
| Solanum melongena (Eggplant) | Whole, raw | 0.004 mg/100 g fresh weight | [7] |
Table 1: Quantitative Data of this compound in Various Plant Sources. This table summarizes the reported concentrations of this compound in different plant species and parts. The availability of quantitative data is currently limited in the scientific literature.
Biosynthesis of this compound
The biosynthesis of this compound follows the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. The key steps involve the dimerization of monolignols and subsequent enzymatic modifications.
1. Phenylpropanoid Pathway: The biosynthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. Further hydroxylation and methylation steps lead to the formation of coniferyl alcohol, the primary precursor for many lignans.
2. Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins to stereospecifically produce (+)-pinoresinol.
3. Formation of the Methylenedioxy Bridge: The characteristic feature of this compound is the presence of a methylenedioxy bridge. This is a critical step that differentiates its biosynthetic pathway from that of other pinoresinol-derived lignans. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase, likely belonging to the CYP81Q family. While the exact enzyme responsible for the formation of the single methylenedioxy bridge in this compound has not been definitively characterized, it is hypothesized to act on a precursor such as (+)-pinoresinol or a related intermediate.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the key enzymatic steps from phenylalanine to this compound, highlighting the role of a proposed cytochrome P450 enzyme in the formation of the methylenedioxy bridge.
Experimental Protocols
This section provides detailed methodologies for the isolation and quantification of this compound from plant sources, synthesized from the current scientific literature.
Protocol 1: Isolation of this compound from Sambucus williamsii Bark
This protocol is a composite of established methods for lignan isolation from plant material.
1. Plant Material Preparation:
- Collect fresh stem bark of Sambucus williamsii.
- Air-dry the bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
- Grind the dried bark into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered bark (e.g., 500 g) with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
- Filter the extracts and combine the filtrates.
- Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
3. Fractionation:
- Suspend the crude extract in water (e.g., 1 L) and partition successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
- Concentrate each fraction to dryness under reduced pressure. The lignan fraction is expected to be enriched in the chloroform and ethyl acetate fractions.
4. Column Chromatography:
- Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (e.g., 100-200 mesh).
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v) and subsequently with a gradient of ethyl acetate and methanol (B129727).
- Collect fractions of a fixed volume (e.g., 20 mL) and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and visualization under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Pool the fractions containing this compound based on TLC analysis.
- Further purify the pooled fractions by preparative HPLC on a C18 column.
- Use a mobile phase of methanol and water or acetonitrile (B52724) and water with a suitable gradient.
- Monitor the elution at a specific wavelength (e.g., 280 nm).
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain the purified compound.
6. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.
The workflow for the isolation of this compound is depicted in the following diagram.
Figure 2: Experimental Workflow for the Isolation of this compound. This diagram outlines the sequential steps involved in the extraction and purification of this compound from plant material.
Protocol 2: Quantification of this compound using HPLC-DAD
This protocol describes a validated method for the quantitative analysis of this compound in plant extracts.
1. Standard Preparation:
- Prepare a stock solution of accurately weighed, purified this compound standard in methanol (e.g., 1 mg/mL).
- Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
2. Sample Preparation:
- Accurately weigh a known amount of the dried plant powder (e.g., 1 g).
- Extract the powder with a known volume of methanol (e.g., 25 mL) using ultrasonication for a specified time (e.g., 30 minutes) at room temperature.
- Centrifuge the extract (e.g., at 3000 rpm for 10 minutes) and collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-DAD Conditions:
- HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 283 nm).
4. Method Validation:
- Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The linearity should be evaluated by the correlation coefficient (r²), which should be > 0.999.
- Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Precision: Assess the intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations on the same day and on different days. The relative standard deviation (RSD) should typically be less than 2%.
- Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of the plant extract with a known concentration of the this compound standard and calculate the percentage recovery. The recovery should be within an acceptable range (e.g., 95-105%).
5. Quantification:
- Inject the prepared sample extract into the HPLC system.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Conclusion
This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound. While the general biosynthetic pathway is well-established, further research is needed to identify the specific cytochrome P450 enzyme responsible for the formation of its characteristic methylenedioxy bridge. The provided experimental protocols for isolation and quantification offer a practical starting point for researchers. The limited availability of quantitative data across a wide range of plant species highlights an area for future investigation, which could uncover new and potent natural sources of this promising bioactive compound for drug development and scientific research.
References
- 1. Identification and Quantification of Lignans, Carboxylic Acids and Sugars in the Leaves of Forsythia Species and Cultivars [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and Molecular Insights into Variation in Sesame Seed Antioxidant Capability as Revealed by Metabolomics and Transcriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Contents and Antioxidant and Antiproliferative Activities of Selected Black and White Sesame Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration data for Medioresinol in Eggplant [Purple], whole, raw - Phenol-Explorer [phenol-explorer.eu]
A Technical Guide to the Discovery and Isolation of (+)-Medioresinol from Sambucus williamsii
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of (+)-medioresinol, a furofuran-type lignan (B3055560), from the plant species Sambucus williamsii (Jiegumu). This document outlines the experimental protocols for extraction and purification, presents key analytical data, and visualizes the operational workflow and a known biological signaling pathway associated with this compound.
Introduction
Sambucus williamsii Hance, a plant used in traditional Chinese medicine, is a rich source of various phytochemicals, including a significant number of lignans. Among these, this compound has garnered scientific interest due to its notable biological activities. It has been identified as a bioactive constituent in the stem bark of S. williamsii and has demonstrated potent antifungal properties. This guide serves as a technical resource for researchers engaged in the exploration and development of natural products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | PubChem |
| Molecular Weight | 388.4 g/mol | PubChem |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | PubChem |
| CAS Number | 40957-99-1 | PubChem |
| Appearance | Not specified in literature; likely a crystalline solid or amorphous powder | - |
Experimental Protocols: Isolation and Purification
The following is a representative, detailed protocol for the isolation and purification of this compound from the stem bark of Sambucus williamsii. This protocol is synthesized from established methodologies for lignan extraction from plant materials.
3.1. Plant Material Collection and Preparation The stem bark of Sambucus williamsii is collected, authenticated, and air-dried. The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.
3.2. Extraction
-
The powdered stem bark (e.g., 1 kg) is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature or under reflux.
-
The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.3. Solvent Partitioning
-
The crude methanolic extract is suspended in water.
-
The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The lignan fraction, including this compound, is typically enriched in the ethyl acetate fraction.
-
Each fraction is concentrated under reduced pressure.
3.4. Chromatographic Purification The ethyl acetate fraction, being rich in lignans, is subjected to a series of chromatographic steps for the isolation of this compound.
3.4.1. Silica (B1680970) Gel Column Chromatography
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions showing similar TLC profiles are pooled together.
3.4.2. Sephadex LH-20 Column Chromatography
-
The fractions from the silica gel column that are enriched with this compound are further purified using a Sephadex LH-20 column.
-
Methanol is a common eluent for this step, which separates compounds based on molecular size and polarity.
-
Fractions are again collected and analyzed by TLC to identify those containing the target compound.
3.4.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is often achieved using preparative HPLC.
-
A C18 reversed-phase column is typically employed.
-
The mobile phase is a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is evaporated to yield pure this compound.
Data Presentation: Spectroscopic Analysis
The structure of the isolated this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
4.1. ¹H-NMR and ¹³C-NMR Data
The following table summarizes the ¹H-NMR and ¹³C-NMR spectroscopic data for this compound, as reported in the literature (solvent: CD₃OD).
| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |
| Furofuran Ring | ||
| 7 | 87.5 | 4.73 (d, 4.5) |
| 8 | 55.2 | 3.10 (m) |
| 9 | 72.9 | 3.89 (m), 4.25 (m) |
| 7' | 87.5 | 4.73 (d, 4.5) |
| 8' | 55.2 | 3.10 (m) |
| 9' | 72.9 | 3.89 (m), 4.25 (m) |
| Guaiacyl Group | ||
| 1' | 134.1 | - |
| 2' | 110.1 | 6.99 (d, 1.8) |
| 3' | 149.8 | - |
| 4' | 146.9 | - |
| 5' | 116.3 | 6.82 (d, 8.1) |
| 6' | 120.2 | 6.88 (dd, 8.1, 1.8) |
| 3'-OCH₃ | 56.8 | 3.88 (s) |
| Syringyl Group | ||
| 1'' | 133.0 | - |
| 2'' | 104.1 | 6.61 (s) |
| 3'' | 149.2 | - |
| 4'' | 135.9 | - |
| 5'' | 149.2 | - |
| 6'' | 104.1 | 6.61 (s) |
| 3''-OCH₃ | 57.0 | 3.89 (s) |
| 5''-OCH₃ | 57.0 | 3.89 (s) |
Mandatory Visualizations
5.1. Experimental Workflow for Isolation
Caption: Isolation workflow for this compound.
5.2. Signaling Pathway of Antifungal Activity
This compound has been shown to exert its antifungal effect on Candida albicans by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1]
Caption: Antifungal signaling pathway of this compound.
Conclusion
This technical guide provides a comprehensive overview of the isolation and characterization of this compound from Sambucus williamsii. The detailed experimental protocols, presented data, and visual workflows offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidated antifungal mechanism of this compound highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully explore the pharmacological potential of this and other bioactive compounds from Sambucus williamsii.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Medioresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol is a naturally occurring lignan, specifically a furofuran-type lignan, found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is no exception. It has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of experimental workflows to support research and development efforts.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Citations |
| IUPAC Name | 4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | [1] |
| Molecular Formula | C₂₁H₂₄O₇ | [1] |
| Molecular Weight | 388.41 g/mol | |
| Monoisotopic Mass | 388.15220310 Da | [1] |
| CAS Number | 40957-99-1 | [1] |
| Appearance | White amorphous powder | [2] |
| Melting Point | 170-172 °C | [2] |
| Optical Rotation | [α]²⁰D +22.7° (c 0.1, MeOH) | [2] |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Practically insoluble in water. | [3][4] |
| Predicted LogP | 2.12 - 3.2 | |
| Topological Polar Surface Area (TPSA) | 86.6 Ų | [1] |
Spectroscopic and Analytical Data
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below is a summary of the key spectral data.
NMR spectroscopy is crucial for determining the detailed chemical structure of this compound. The following are reported chemical shifts (δ) in ppm.
¹H-NMR (in CD₃OD):
-
Aromatic Protons: δ 6.68 (s), 6.74 (s)
-
Oxymethine Protons: δ 4.74 (d, J = 4.5 Hz), 4.79 (d, J = 4.5 Hz)
-
Oxymethylene Protons: δ 3.93 (m), 4.31 (m)
-
Methine Protons: δ 3.15 (m)
-
Methoxy (B1213986) Protons: δ 3.87 (s), 3.88 (s)[2]
¹³C-NMR (in CD₃OD): The ¹³C-NMR spectrum shows signals corresponding to the 21 carbon atoms in the molecule, including those of the furofuran ring, the aromatic rings, and the methoxy groups. Key signals include:
-
Furofuran Ring Carbons: δ 54.4 (CH), 71.3 (CH₂-O), 86.1 (CH-O)
-
Aromatic Carbons: δ 102.8 (CH), 132.3 (C), 134.5 (C), 148.2 (C)
-
Methoxy Carbons: δ 56.4 (OCH₃)[2]
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
HRESIMS: m/z 583.2 [M+H]⁺ (for a glycosylated derivative, indicating the technique is suitable for related compounds)[2]
-
O-H Stretching (Phenolic): A broad band in the region of 3550-3200 cm⁻¹, characteristic of hydroxyl groups involved in hydrogen bonding.[5][6][7][8][9]
-
C-H Stretching (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[6][7][8][9]
-
C=C Stretching (Aromatic): Peaks in the range of 1600-1450 cm⁻¹.[6][7][8][9]
-
C-O Stretching (Ether and Phenol): Strong absorptions between 1260-1000 cm⁻¹.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies are essential for the replication of results and further investigation. The following are generalized protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a solvent lock to the deuterated solvent signal.
-
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H, and a significantly higher number of scans due to the lower natural abundance of ¹³C.
-
-
2D-NMR Experiments (for full structural assignment):
-
Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and analyze the splitting patterns.
-
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental formula, and to study fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solvent may be acidified (e.g., with 0.1% formic acid) or basified to promote ionization.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source like ESI (Electrospray Ionization).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system for LC-MS analysis.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which provide further structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural motifs.
-
Polarimetry
Objective: To measure the specific optical rotation, which is a characteristic property of chiral molecules like this compound.
Methodology:
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol). A typical concentration is around 0.1 g/100 mL (c = 0.001 g/mL).[2]
-
Filter the solution if any particulate matter is present.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.
-
Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α) in degrees.
-
Record the temperature (T) at which the measurement is taken.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)
-
Report the value including the temperature, wavelength (D-line), and solvent used.
-
Visualizations
Experimental Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. Medioresinol, (+)- | C21H24O7 | CID 181681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. js.vnu.edu.vn [js.vnu.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. Systematic investigation of the material basis, effectiveness and safety of Thesium chinense Turcz. and its preparation Bairui Granules against lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of organosolv lignins using thermal and FT-IR spectroscopic analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Multifaceted Biological Activities of Furofuran Lignans: A Technical Guide for Researchers
Introduction: Furofuran lignans (B1203133), a significant subclass of lignans characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, are a diverse group of natural products widely distributed in the plant kingdom.[1][2] These compounds have garnered substantial interest within the scientific and drug development communities due to their broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of furofuran lignans, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Furofuran lignans have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][3]
Quantitative Data: Cytotoxicity of Furofuran Lignans
The anticancer potential of various furofuran lignans has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative furofuran lignans against different cancer cell lines.
| Furofuran Lignan (B3055560) | Cancer Cell Line | IC50 (µM) | Reference |
| Sesamin (B1680957) | Human leukemia (KBM-5) | 42.7 | [1] |
| Sesamin | Human leukemia (K562) | 48.3 | [1] |
| Sesamin | Multiple myeloma (U266) | 51.7 | [1] |
| Sesamin | Human breast cancer (MCF-7) | 1, 10, 50 (dose-dependent reduction in viability) | [4] |
| Sesamolin | Human lymphoid leukemia (Molt 4B) | Induces apoptosis |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furofuran lignan in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Several furofuran lignans exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells like macrophages.[6]
Quantitative Data: Anti-inflammatory Activity of Furofuran Lignans
| Furofuran Lignan | Cell Line | Inhibitory Effect | IC50 (µM) | Reference |
| Sesamin | BV-2 microglial cells | Dose-dependent decrease in TLR4 expression | Significant decrease at 50 µM | [1] |
| Ecdysanol A | RAW 264.7 cells | Inhibition of TNF-α secretion | 22.9 | |
| Ecdysanol F | RAW 264.7 cells | Inhibition of TNF-α secretion | 41.9 |
Experimental Protocols for Anti-inflammatory Assays
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Pre-treatment: Pre-treat the cells with various concentrations of the furofuran lignan for 2 hours.[2]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[2][7]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes.[2][7] Measure the absorbance at 540 nm.[7]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For TNF-α and IL-6, a sandwich ELISA is commonly used where the target cytokine in the cell supernatant is captured by a specific antibody coated on the plate and then detected by a second, enzyme-conjugated antibody.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat RAW 264.7 cells with the furofuran lignan and/or LPS as described in the NO assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves the following steps:
-
Coating the 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Antiviral Activity
Certain furofuran lignans have shown promising antiviral activities against a range of viruses, including influenza virus.[8] Their mechanisms of action can involve inhibiting viral entry, replication, or other key stages of the viral life cycle.
Quantitative Data: Antiviral Activity of Furofuran Lignans
| Furofuran Lignan | Virus | Cell Line | EC50 (µM) | Reference |
| Rhinacanthin E | Influenza A virus | - | Significant activity | [8] |
| Rhinacanthin F | Influenza A virus | - | Significant activity | [8] |
| Peperomin A | HIV-1 IIIB | C8166 cells | ~5 | [9] |
| Peperomin B | HIV-1 IIIB | C8166 cells | ~5 | [9] |
| Lignan Glycoside (from Calotropis gigantea) | Human influenza A and B viruses | - | 13.4-39.8 | [10] |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
Principle: The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral agent. A viral plaque is a visible structure formed within a cell culture when a virus infects a cell and its progeny spread to adjacent cells, leading to a localized area of cell death or cytopathic effect (CPE). The reduction in the number of plaques in the presence of a compound indicates its antiviral activity.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.[12]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 80-100 plaque-forming units, PFU) in the presence of varying concentrations of the furofuran lignan.[13]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[14]
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the test compound. This restricts the spread of the virus to adjacent cells.[12]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.[13]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Antioxidant Activity
Furofuran lignans are known to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Data: Antioxidant Activity of Furofuran Lignans
| Furofuran Lignan | Assay | IC50/SC50 (µM) | Reference |
| β-14 (synthetic) | DPPH radical scavenging | 11.2 | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the furofuran lignan in the same solvent.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the DPPH working solution with a specific volume of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging percentage against the concentration of the lignan.
Modulation of Signaling Pathways
The biological effects of furofuran lignans are often mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for their potential therapeutic development.
Key Signaling Pathways Modulated by Furofuran Lignans
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sesamin has been shown to suppress the phosphorylation of p65, a key subunit of NF-κB, thereby inhibiting its activation.[1]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK, is involved in cellular responses to stress, inflammation, and apoptosis. Sesamin can decrease the phosphorylation of JNK and p38 MAPK.[1]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival.
Experimental Protocol: Western Blotting for Signaling Protein Phosphorylation
Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the activation of signaling pathways, antibodies that specifically recognize the phosphorylated (activated) forms of key proteins (e.g., p-p65, p-p38, p-Akt) are used. The levels of phosphorylated proteins are typically compared to the levels of the total protein to determine the extent of activation.
Step-by-Step Protocol:
-
Cell Lysis: After treating cells with the furofuran lignan, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total p65) to serve as a loading control.
-
Densitometry Analysis: Quantify the intensity of the protein bands using densitometry software. The level of phosphorylation is often expressed as the ratio of the phosphorylated protein to the total protein.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by furofuran lignans.
Caption: NF-κB signaling pathway and its inhibition by furofuran lignans.
Caption: MAPK signaling pathway and its modulation by furofuran lignans.
Caption: PI3K/Akt signaling pathway and its potential modulation by furofuran lignans.
Conclusion
Furofuran lignans represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics. Their demonstrated anticancer, anti-inflammatory, antiviral, and antioxidant activities, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering standardized methodologies and a consolidated view of the current state of knowledge to guide future research efforts in unlocking the full therapeutic potential of these remarkable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Sesamin, a lignan of sesame, down-regulates cyclin D1 protein expression in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sesamin on apoptosis and cell cycle arrest in human breast cancer mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new lignans with activity against influenza virus from the medicinal plant Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
(+)-Medioresinol: A Comprehensive Review of its Biological Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan (B3055560) found in various plant species, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its demonstrated biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Biological Effects of this compound
This compound exhibits a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and neuroprotective effects. The following sections delve into the specifics of each of these biological activities, presenting quantitative data and detailing the experimental protocols utilized in the cited studies.
Antifungal Activity
This compound has demonstrated significant antifungal properties, particularly against the opportunistic human pathogen Candida albicans. Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Quantitative Data: Antifungal Activity
| Target Organism | Assay | Concentration/IC50 | Effect | Reference |
| Candida albicans | Broth Microdilution | 3.125 µg/mL | Arrested cells in G0/G1 phase, increased intracellular ROS, induced depolarization of mitochondrial membrane potential. | [Hwang et al., 2012] |
| Candida albicans | Flow Cytometry | 3.125 µg/mL | Increased phosphatidylserine (B164497) externalization, induced mitochondrial release of Cytochrome c, and activated metacaspases. | [Hwang et al., 2012] |
Experimental Protocols: Antifungal Activity Assays
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): The antifungal susceptibility of C. albicans to this compound was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of this compound were prepared in RPMI-1640 medium in a 96-well microtiter plate. A standardized inoculum of C. albicans was added to each well, and the plate was incubated at 35°C for 48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels in C. albicans were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Fungal cells were treated with this compound, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a flow cytometer.
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were assessed using the lipophilic cationic dye Rhodamine 123. C. albicans cells were treated with this compound and then stained with Rhodamine 123. A decrease in fluorescence intensity, observed via fluorescence microscopy or flow cytometry, indicated a loss of MMP.
-
Apoptosis Assays: Apoptotic markers were evaluated using various techniques. Phosphatidylserine externalization was detected using Annexin V-FITC staining. DNA fragmentation was visualized by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Caspase activation was measured using a fluorogenic substrate specific for metacaspases.
Signaling Pathway: Antifungal Mechanism
The Occurrence of (+)-Medioresinol in Food: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the occurrence of the lignan (B3055560) (+)-Medioresinol in various food sources. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the quantitative distribution and analysis of this bioactive compound. This document summarizes quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
Quantitative Occurrence of this compound in Food Sources
This compound, a furofuran lignan, is present in a variety of plant-based foods. The following table summarizes the quantitative data available for this compound in several food items, providing a basis for dietary intake estimation and further research into its bioavailability and physiological effects.
| Food Source | Category | Concentration (mg/100g FW) | Reference |
| Sesame Seeds | Oilseeds | Varies significantly by cultivar; generally a primary source | [1] |
| Rye | Grains | Data not consistently reported, but considered a source | |
| Common Wheat (whole grain flour) | Grains | 0.030 | [2] |
| Barley (whole grain flour) | Grains | 0.011 | [2][3] |
| Oat (whole grain flour) | Grains | 0.040 | [2][4] |
| Common Buckwheat | Grains | 0.033 | [2] |
| Lemon | Fruits | Mentioned as a source, but quantitative data is scarce | |
| Orange | Fruits | Data not available | |
| Strawberry (raw) | Fruits | 0.00 - 0.05 | [5] |
| Blackcurrant (raw) | Fruits | 0.01 | [6] |
| Eggplant (purple, whole, raw) | Vegetables | 0.004 - 0.01 | [7] |
| Asparagus | Vegetables | 0.005 | [2] |
| Garden Tomato (variety) | Vegetables | 0.002 | [2] |
| Kiwi | Fruits | 0.005 | [2] |
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in complex food matrices requires robust and validated analytical methodologies. The following section outlines a general workflow and specific protocols for the extraction, hydrolysis, and quantification of this lignan.
General Analytical Workflow
The analysis of lignans (B1203133) like this compound from food samples typically involves several key stages: sample preparation, extraction, hydrolysis (to release aglycones from their glycosidic forms), purification, and subsequent chromatographic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Showing Compound Medioresinol (FDB001447) - FooDB [foodb.ca]
- 3. Showing details for content value of Medioresinol in Barley, whole grain flour - Phenol-Explorer [phenol-explorer.eu]
- 4. Showing details for content value of Medioresinol in Oat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]
- 5. Concentration data for Medioresinol in Strawberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 6. Concentration data for Medioresinol in Blackcurrant, raw - Phenol-Explorer [phenol-explorer.eu]
- 7. Concentration data for Medioresinol in Eggplant [Purple], whole, raw - Phenol-Explorer [phenol-explorer.eu]
The Pharmacological Potential of (+)-Medioresinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medioresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and antifungal properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Among them, this compound has emerged as a promising candidate for therapeutic applications. Structurally, it is a furofuran lignan, and its biological effects are attributed to its ability to modulate various cellular signaling pathways. This guide will delve into the specific pharmacological potentials of this compound, providing a technical foundation for further research and development.
Pharmacological Activities
Antioxidant Activity
This compound exhibits notable antioxidant properties, which are fundamental to many of its other pharmacological effects. It can mitigate oxidative stress by scavenging free radicals and modulating endogenous antioxidant defense systems.
Quantitative Data:
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to scavenge the stable DPPH radical. A solution of this compound at various concentrations is mixed with a DPPH solution. The decrease in absorbance at a specific wavelength (typically 517 nm) is measured over time, and the scavenging activity is calculated as a percentage of DPPH radical inhibition.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation by reacting ABTS with a strong oxidizing agent. The ability of this compound to reduce the pre-formed radical cation is determined by the decrease in its characteristic absorbance at a specific wavelength (e.g., 734 nm).
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment. Cells are co-incubated with a fluorescent probe and this compound. An oxidant is then added to induce fluorescence, and the ability of this compound to prevent this fluorescence is quantified.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data:
Specific quantitative data on the inhibition of inflammatory markers like TNF-α, IL-6, and IL-1β by this compound is not available in the public domain based on the conducted search.
Experimental Protocols:
-
Measurement of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are treated with various concentrations of this compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages treated with this compound are quantified using commercially available ELISA kits.
-
NF-κB Luciferase Reporter Assay: Cells stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of this compound. The inhibition of NF-κB activity is determined by measuring the decrease in luciferase activity.[1]
Signaling Pathway:
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Anti-Cancer Activity
This compound has been reported to possess anti-cancer properties, although specific quantitative data on its efficacy against various cancer cell lines is limited.
Quantitative Data:
No specific IC50 values for this compound against A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), or MCF-7 (breast cancer) cell lines were found in the conducted literature search.
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability, and the IC50 value is calculated.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with this compound, cells are fixed, and the protein content is stained with SRB. The absorbance of the dye is proportional to the number of cells.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Cells treated with this compound are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which stains the DNA of necrotic cells).
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent, although quantitative data on its efficacy is still emerging.
Quantitative Data:
Specific quantitative data demonstrating the neuroprotective effects of this compound, such as the percentage increase in neuronal cell viability under stress conditions, were not found in the conducted literature search.
Experimental Protocols:
-
Neuronal Cell Viability Assay (MTT or LDH Assay): Neuronal cell lines (e.g., SH-SY5Y, PC12) are subjected to neurotoxic insults (e.g., hydrogen peroxide, amyloid-beta peptides) in the presence or absence of this compound. Cell viability is then assessed using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
Measurement of Reactive Oxygen Species (ROS) Production: Intracellular ROS levels in neuronal cells under oxidative stress are measured using fluorescent probes like DCFH-DA. The ability of this compound to reduce ROS production is quantified by measuring the fluorescence intensity.
-
Western Blot Analysis of Apoptotic Markers: The expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins in neuronal cells are analyzed by Western blotting after treatment with a neurotoxin and this compound.
Signaling Pathway:
Caption: MAPK Signaling Pathway and potential inhibition by this compound.
Antifungal Activity
The antifungal activity of this compound, particularly against Candida albicans, is one of its most well-documented pharmacological properties. It induces fungal cell death through the generation of reactive oxygen species (ROS) and subsequent mitochondria-mediated apoptosis.
Quantitative Data:
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | Not specified in the provided search results. | Further research needed |
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against C. albicans is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Measurement of Intracellular ROS: C. albicans cells are treated with this compound and then incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The increase in fluorescence, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.
-
Assessment of Mitochondrial Membrane Potential (MMP): The MMP of C. albicans cells treated with this compound is assessed using a fluorescent dye such as rhodamine 123 or JC-1. A decrease in MMP is indicative of mitochondrial dysfunction and is a hallmark of apoptosis.
-
Annexin V/PI Staining for Apoptosis: Similar to the protocol for cancer cells, this assay is adapted for yeast to detect the externalization of phosphatidylserine during early apoptosis and the loss of membrane integrity in late apoptotic or necrotic cells.
Signaling Pathway:
Caption: Antifungal mechanism of this compound in Candida albicans.
Modulation of Key Signaling Pathways
PI3K/AKT/mTOR Pathway
This compound has been shown to activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
Experimental Protocol:
-
Western Blot Analysis: Cells are treated with this compound for various time points. Total protein is extracted, and the expression levels of total and phosphorylated forms of key proteins in the pathway (e.g., PI3K, AKT, mTOR) are determined by Western blotting using specific antibodies. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Signaling Pathway:
Caption: PI3K/AKT/mTOR Signaling Pathway and the activating role of this compound.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities. Its antioxidant, anti-inflammatory, and antifungal properties are particularly noteworthy. While its anti-cancer and neuroprotective potentials are evident, further research is required to quantify its efficacy and elucidate the precise molecular mechanisms involved. The detailed protocols and pathway diagrams provided in this guide aim to facilitate future investigations into the therapeutic applications of this compound. The development of this compound as a therapeutic agent will depend on rigorous preclinical and clinical studies to establish its safety and efficacy profile.
References
The Biosynthesis of (+)-Medioresinol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a natural product found in various plant species. Lignans are a class of phenylpropanoid-derived secondary metabolites that play crucial roles in plant defense and have shown promise in human health applications. The biosynthesis of these complex molecules is a finely orchestrated process involving a series of enzymatic steps, beginning with the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound, with a focus on the key enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this pathway. While the complete enzymatic cascade for this compound is an active area of research, this document synthesizes the current understanding of its formation, primarily through the dirigent protein-mediated heterocoupling of monolignol precursors.
Core Biosynthetic Pathway: From Phenylalanine to this compound
The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. This foundational pathway provides the building blocks for a vast array of plant secondary metabolites, including flavonoids and lignin. The biosynthesis of this compound can be conceptualized in three main stages:
-
General Phenylpropanoid Pathway: Synthesis of the monolignol precursors, coniferyl alcohol and sinapyl alcohol.
-
Dirigent Protein-Mediated Heterocoupling: Stereoselective coupling of one coniferyl alcohol radical and one sinapyl alcohol radical to form the this compound precursor.
-
Post-Coupling Modifications: Subsequent enzymatic reductions to yield this compound.
General Phenylpropanoid Pathway
The initial steps of the pathway convert L-phenylalanine into p-coumaroyl-CoA. This intermediate is then channeled into distinct branches leading to various monolignols. The synthesis of coniferyl alcohol (a guaiacyl-G unit precursor) and sinapyl alcohol (a syringyl-S unit precursor) is of central importance for this compound formation. Key enzymes in this stage include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to form feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA and sinapoyl-CoA to their corresponding aldehydes.
-
Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA, a key step in directing flux towards syringyl units.
-
Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferuloyl-CoA to form sinapoyl-CoA.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde (B117026) and sinapaldehyde (B192390) to coniferyl alcohol and sinapyl alcohol, respectively.
The relative activities of F5H and COMT are critical in determining the ratio of coniferyl alcohol to sinapyl alcohol available for downstream lignan synthesis.
Dirigent Protein-Mediated Heterocoupling
The formation of the lignan backbone is a pivotal step that dictates the final structure. In the case of this compound, it is hypothesized to arise from the heterocoupling of one coniferyl alcohol radical and one sinapyl alcohol radical. This reaction is not spontaneous but is guided by specific proteins:
-
Oxidases (Laccases or Peroxidases): These enzymes catalyze the one-electron oxidation of the monolignol phenols to generate resonance-stabilized radicals.
-
Dirigent Proteins (DIRs): These non-catalytic proteins capture the monolignol radicals and orient them in a specific conformation, thereby dictating the regio- and stereochemistry of the coupling reaction. For this compound, a dirigent protein would facilitate the 8-8' linkage between a coniferyl alcohol radical and a sinapyl alcohol radical to form the (+)-enantiomer of the initial furofuran lignan. While specific dirigent proteins for this compound have not been definitively isolated and characterized, the existence of DIRs that mediate heterocoupling has been demonstrated for other lignans[1][2].
Post-Coupling Modifications
Following the initial coupling, the resulting furofuran lignan undergoes one or more reduction steps to yield this compound. These reactions are catalyzed by members of the Pinoresinol-Lariciresinol Reductase (PLR) family of enzymes[3][4]. These NADPH-dependent enzymes are known to catalyze the sequential reduction of the furan (B31954) rings in lignans. The substrate versatility of some PLRs suggests they are capable of acting on a variety of lignan precursors, including the initial product of coniferyl and sinapyl alcohol heterocoupling. While the specific PLR(s) involved in this compound biosynthesis have not been identified, the general mechanism is expected to be analogous to the reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and subsequently to secoisolariciresinol.
Quantitative Data
Quantitative data on the specific biosynthetic steps leading to this compound are limited in the literature. However, studies on related lignan pathways provide insights into the types of quantitative analyses that are performed. The tables below summarize representative kinetic data for key enzyme families involved in lignan biosynthesis.
Table 1: Representative Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs)
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| Forsythia intermedia | (+)-Pinoresinol | 1.5 | 0.83 | 0.55 | [5] |
| Forsythia intermedia | (+)-Lariciresinol | 0.7 | 0.25 | 0.36 | [5] |
| Linum album | (+)-Pinoresinol | 10.2 | - | - | [6] |
| Linum usitatissimum | (-)-Pinoresinol | 5.6 | - | - | [6] |
Note: Data for this compound precursors are not currently available.
Table 2: Representative Michaelis-Menten Constants for Dirigent Protein-Mediated Coupling
| Dirigent Protein Source | Substrate | Apparent K_M_ (nM) | Reference |
| Forsythia intermedia | Coniferyl alcohol radical | ~10 | [7] |
Note: This value reflects the affinity for the radical intermediate, not the monolignol itself.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of a Putative Dirigent Protein
This protocol describes the expression of a candidate dirigent protein in a heterologous system, such as Pichia pastoris or insect cells, for functional characterization.
-
Gene Isolation and Cloning:
-
Isolate total RNA from a plant species known to produce this compound.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate dirigent protein gene using PCR with gene-specific primers.
-
Clone the PCR product into an appropriate expression vector (e.g., pPICZα for P. pastoris or pFastBac for insect cells) containing a purification tag (e.g., 6x-His tag).
-
-
Heterologous Expression:
-
For P. pastoris:
-
Linearize the expression vector and transform it into competent P. pastoris cells (e.g., strain X-33) by electroporation.
-
Select for positive transformants on appropriate selection media.
-
Screen colonies for protein expression by inducing with methanol (B129727) in a small-scale culture.
-
Scale up the culture of a high-expressing clone.
-
-
For Insect Cells:
-
Generate recombinant bacmid DNA in E. coli DH10Bac.
-
Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce recombinant baculovirus.
-
Amplify the viral stock and infect a large-scale culture of insect cells (e.g., High Five cells).
-
-
-
Protein Purification:
-
Harvest the cells or culture medium (if the protein is secreted).
-
Lyse the cells (if necessary) by sonication or French press in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the target protein using an imidazole (B134444) gradient.
-
Further purify the protein by size-exclusion chromatography if necessary.
-
Confirm the purity and molecular weight of the protein by SDS-PAGE and Western blot analysis.
-
Protocol 2: In Vitro Assay for Dirigent Protein-Mediated Heterocoupling
This assay is designed to determine if a purified dirigent protein can mediate the stereoselective heterocoupling of coniferyl alcohol and sinapyl alcohol.
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM MES, pH 6.0).
-
The reaction mixture should contain:
-
Coniferyl alcohol (e.g., 1 mM)
-
Sinapyl alcohol (e.g., 1 mM)
-
An oxidizing agent:
-
Laccase (e.g., from Trametes versicolor, 1 U/mL) and O₂ (from air).
-
OR Peroxidase (e.g., horseradish peroxidase, 1 U/mL) and H₂O₂ (e.g., 1 mM).
-
-
The purified putative dirigent protein (e.g., 10-50 µg/mL).
-
-
Prepare a control reaction without the dirigent protein.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours) with gentle shaking.
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the lignans.
-
Repeat the extraction twice more and pool the organic phases.
-
-
Analysis:
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Redissolve the residue in a known volume of methanol or acetonitrile.
-
Analyze the products by HPLC or LC-MS/MS to identify and quantify the formation of pinoresinol, syringaresinol, and medioresinol.
-
Use chiral HPLC to determine the enantiomeric excess of the products.
-
Protocol 3: Activity Assay for Pinoresinol-Lariciresinol Reductase (PLR)
This protocol measures the ability of a purified PLR to reduce a lignan substrate.
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The reaction mixture should contain:
-
The purified PLR enzyme (e.g., 1-5 µg).
-
NADPH (e.g., 200 µM).
-
The lignan substrate (e.g., the heterocoupling product from Protocol 2, or a known substrate like (+)-pinoresinol for a positive control) (e.g., 50 µM).
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the products with ethyl acetate as described in Protocol 2.
-
Analyze the products and remaining substrate by HPLC or LC-MS/MS to determine the extent of conversion and identify the reduction products.
-
Visualization of Pathways and Workflows
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Caption: Experimental workflow for enzyme characterization.
References
- 1. Recent advances in the metabolic engineering of lignan biosynthesis pathways for the production of transgenic plant-based foods and supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Engineering of Lignan Biosynthesis Pathways for the Production of Transgenic Plant-Based Foods | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.cimap.res.in [staff.cimap.res.in]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (+)-Medioresinol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol is a furofuran lignan (B3055560) found in various plant species, including Sambucus williamsii, Salvia scapiformis, and Trachelospermum asiaticum. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse pharmacological activities. This compound, in particular, has demonstrated notable biological effects, including potent antifungal properties.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from plant materials, intended for use by researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein are based on established scientific literature and aim to provide a comprehensive guide for obtaining high-purity this compound for further investigation and application.
Data Presentation: Extraction and Purification of Lignans
The following tables summarize quantitative data on the extraction of lignans from various plant sources. While specific yield data for this compound is often not reported independently, the data for total extracts and other prominent lignans provide a valuable reference for optimizing extraction and purification strategies.
Table 1: Extraction Yields of Lignans from Sambucus williamsii
| Plant Material | Extraction Solvent | Extraction Method | Initial Plant Material (g) | Methanol (B129727) Extract Yield (g) | Dichloromethane (B109758) Fraction (g) | Ethyl Acetate (B1210297) Fraction (g) | n-Butanol Fraction (g) | Water Fraction (g) | Reference |
| Stem Bark | Methanol | Reflux | 840 | 57.1 | 18.61 | 5.02 | 1.96 | 19.07 | [2] |
Table 2: Extraction Yield of Total Phenolic Content from Salvia Species
| Plant Species | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Reference |
| Salvia officinalis | Methanol/Water (80:20, v/v) | Not Specified | [3] |
| Salvia miltiorrhiza | 70% Methanol | Not Specified | [4] |
Note: GAE = Gallic Acid Equivalents. While these studies confirm the presence of phenolic compounds, including lignans, in Salvia species, the specific yield of this compound was not quantified.
Experimental Protocols
Protocol 1: General Extraction of Lignans from Plant Material
This protocol describes a general method for the solvent extraction of lignans from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Sambucus williamsii)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
The air-dried and powdered plant material (e.g., 840 g of Sambucus williamsii stem bark) is placed in a round-bottom flask.[2]
-
Add methanol to the flask to cover the plant material and extract under reflux for a sufficient duration (e.g., several hours).[2]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]
-
Suspend the crude methanol extract (e.g., 57.1 g) in distilled water.[2]
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.[2] a. Extract the aqueous suspension with an equal volume of dichloromethane. Separate the layers and collect the dichloromethane fraction. b. Subsequently, extract the aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate fraction. c. Finally, extract the remaining aqueous layer with an equal volume of n-butanol. Collect the n-butanol fraction.
-
Evaporate the solvent from each fraction in vacuo to yield the respective dried extracts (dichloromethane, ethyl acetate, n-butanol, and water fractions).[2]
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from a crude extract using column chromatography.
Materials:
-
Crude extract or fraction containing this compound (e.g., dichloromethane or ethyl acetate fraction from Protocol 1)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvent systems for elution (e.g., gradients of n-hexane-EtOAc, CHCl₃-MeOH-H₂O)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in the initial, least polar solvent of the gradient system.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity. For example, an n-hexane-EtOAc gradient followed by a CHCl₃-MeOH-H₂O gradient can be used.[2]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Combine fractions containing the compound of interest, as identified by TLC comparison with a this compound standard if available.
-
For further purification, the combined fractions can be subjected to Sephadex LH-20 column chromatography, typically using methanol as the eluent.
-
Concentrate the purified fractions to obtain isolated this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Candida albicans
Caption: Antifungal mechanism of this compound in Candida albicans.
Conclusion
The protocols and data presented provide a comprehensive framework for the successful extraction and purification of this compound from plant sources. The detailed workflow and methodologies, from initial solvent extraction to final chromatographic purification, offer a solid foundation for obtaining this bioactive lignan for research and development purposes. The elucidation of its antifungal mechanism, involving the induction of apoptosis through reactive oxygen species generation, highlights its potential as a lead compound for the development of novel antifungal agents. Further research to optimize extraction yields from various plant sources and to fully characterize its pharmacological profile is warranted.
References
Application Notes and Protocols for the Total Synthesis of (+)-Medioresinol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan (B3055560), has garnered significant interest within the scientific community due to its diverse biological activities, including potent antifungal and anti-inflammatory properties. As a secondary metabolite found in plants such as Sambucus williamsii, its complex stereochemical structure presents a considerable challenge for synthetic chemists. The development of robust and stereoselective total synthesis routes is crucial for enabling further investigation into its therapeutic potential and for the generation of novel analogs with improved pharmacological profiles.
These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for the total synthesis of this compound and its analogs. The methodologies described herein are based on established synthetic routes for furofuran lignans (B1203133), emphasizing stereocontrol and efficiency.
Synthetic Strategies
The core structural feature of this compound is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. The primary challenge in its synthesis lies in the stereoselective formation of the multiple chiral centers of this furofuran core. Several powerful strategies have been developed to address this, including:
-
Oxidative Coupling: This biomimetic approach mimics the natural biosynthetic pathway of lignans. It typically involves the oxidative coupling of two phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, using oxidizing agents like iron(III) chloride (FeCl₃) or enzymatic catalysts like laccase or peroxidase.[1][2] While historically significant, this method can suffer from low yields and a lack of regioselectivity, often producing a mixture of products.
-
Palladium-Catalyzed Asymmetric Allylic Cycloaddition: This modern and highly efficient method allows for the construction of the tetrahydrofuran (B95107) ring with excellent control over stereochemistry. Vinylethylene carbonates and nitroacrylates are key reactants in this palladium-catalyzed process, which proceeds under mild conditions.[3][4]
-
Rhodium-Catalyzed C-H Insertion: This strategy involves the intramolecular C-H insertion of a diazo-substituted intermediate to form the furofuranone core, which can then be further elaborated to the desired lignan. This method offers high diastereoselectivity.
-
Semisynthesis from Natural Precursors: An alternative approach involves utilizing readily available natural lignans, such as samin, as starting materials. These precursors can be chemically modified to introduce different aryl groups, providing a versatile route to a variety of furofuran lignan analogs.[5][6]
Experimental Protocols
The following protocols are adapted from established syntheses of closely related furofuran lignans and represent a plausible and efficient route for the total synthesis of this compound.
Protocol 1: Synthesis of a Key Tetrahydrofuran Intermediate via Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This protocol describes the crucial step of forming the chiral tetrahydrofuran ring, which serves as a versatile intermediate for various furofuran lignans.
Objective: To synthesize a key tetrahydrofuran intermediate with high enantioselectivity.
Materials:
-
Vinylethylene carbonate (VEC) substrate
-
2-Nitroacrylate substrate
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-SEGPHOS)
-
Anhydrous and degassed toluene (B28343)
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 20 minutes.
-
Add the vinylethylene carbonate (VEC) substrate (1.0 equiv) and the 2-nitroacrylate substrate (1.2 equiv).
-
Stir the reaction at the optimized temperature (e.g., 40 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydrofuran product.
Protocol 2: Oxidative Coupling for the Synthesis of a Symmetric Furofuran Lignan (e.g., (±)-Pinoresinol)
This protocol details the classic oxidative coupling method, which can be adapted for the synthesis of symmetric analogs of this compound.
Objective: To synthesize (±)-Pinoresinol via oxidative coupling of coniferyl alcohol.
Materials:
-
Coniferyl alcohol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized (D.I.) water
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve coniferyl alcohol (1.0 equiv) in acetone and then dilute with D.I. water.
-
Prepare a solution of iron(III) chloride hexahydrate (1.1 equiv) in D.I. water.
-
Add the FeCl₃ solution to the coniferyl alcohol solution and stir the mixture at room temperature for 1 hour.[7]
-
Extract the reaction mixture five times with ethyl acetate.
-
Wash the combined organic layers with a saturated brine solution, dry over sodium sulfate, and concentrate in vacuo.[7]
-
Purify the crude mixture via flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield pinoresinol.[7]
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps in Furofuran Lignan Synthesis
| Step | Synthetic Strategy | Starting Materials | Product | Yield (%) | Reference |
| Tetrahydrofuran Formation | Pd-Catalyzed Allylic Cycloaddition | Vinylethylene carbonate, 2-Nitroacrylate | Chiral Tetrahydrofuran Intermediate | 85-95 | [3] |
| Oxidative Coupling (Pinoresinol) | FeCl₃ Mediated | Coniferyl alcohol | (±)-Pinoresinol | 24 | [7] |
| Semisynthesis of Thioether Lignans | Nucleophilic Substitution | Samin, p-Methylthiophenol | 2α-(4-methylphenylthio)-samin | 92 | [5] |
| Semisynthesis of Ether Lignans | Nucleophilic Substitution | Samin, Octanol | 2α-Octyloxy-samin | quant. | [6] |
Table 2: Spectroscopic Data for a Representative Furofuran Lignan ((±)-Pinoresinol)
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) are reported in ppm. The acquisition parameters for ¹H-NMR spectra are recorded with a relaxation delay of 1.0 s and an acquisition time of 4.09 s. |
| ¹³C NMR | The acquisition parameters for ¹³C-NMR include a 90˚ pulse width, a relaxation delay of 1.0 s, and an acquisition time of 1.36 s. |
| MS (GC) | Mass-to-charge ratios (m/z) of fragment ions are reported. |
Note: For the complete synthesis of this compound, an unsymmetrical lignan, a cross-coupling of coniferyl alcohol and sinapyl alcohol would be required, or a more controlled, stepwise introduction of the two different aryl groups using modern synthetic methodologies.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the total synthesis of this compound.
Proposed Signaling Pathway for the Antifungal Activity of this compound
Caption: Proposed mechanism of antifungal action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of 1-Fluoro-exo,exo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes: Synthesis of (±)-1-Fluoromembrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of (+)-Medioresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of (+)-Medioresinol using High-Performance Liquid Chromatography (HPLC) and the structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
This application note describes a validated method for the quantitative determination of this compound in plant extracts and purified samples. The method utilizes reverse-phase HPLC with UV detection, which is a robust, reliable, and widely accessible technique for the analysis of lignans. A C18 column is employed to achieve efficient separation, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with formic acid, ensures good peak shape and resolution. The detection wavelength is set at 280 nm, which is the characteristic absorbance maximum for many phenolic compounds, including lignans. This method is suitable for quality control, stability studies, and pharmacokinetic analysis of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of lignans, which can be applied to the analysis of this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time (Approximate) | 15 - 20 min |
Experimental Protocol: HPLC Quantification
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation (from Plant Material):
-
Extraction: Accurately weigh approximately 1 g of powdered, dried plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Workflow Diagram
Application Notes and Protocols for Investigating the Mechanism of Action of (+)-Medioresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Medioresinol is a furofuran lignan (B3055560) with a range of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. Emerging research has highlighted its therapeutic potential in various conditions such as ischemic stroke, heart failure, and fungal infections.[1] These application notes provide a comprehensive overview of the known mechanisms of action of this compound, along with detailed protocols for key experiments to facilitate further investigation into its pharmacological effects.
Mechanism of Action
This compound exerts its effects through multiple signaling pathways and molecular targets. Its mechanism of action is multifaceted, involving the modulation of cellular processes such as apoptosis, inflammation, oxidative stress, and metabolism.
Antifungal Activity via ROS-Mediated Apoptosis in Candida albicans
This compound exhibits potent antifungal activity against Candida albicans.[2][3] The primary mechanism involves the induction of intracellular reactive oxygen species (ROS) accumulation, which leads to mitochondrial dysfunction and triggers a mitochondria-mediated apoptotic cascade.[3] This process is characterized by the release of cytochrome c, activation of metacaspases, DNA fragmentation, and externalization of phosphatidylserine (B164497).
Cardioprotective Effects through PI3K/AKT/mTOR Pathway Activation
In the context of myocardial infarction-induced heart failure, this compound has been shown to improve myocardial function.[1] It achieves this by activating the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathway.[1] This activation helps in reducing oxidative stress and inflammatory responses in myocardial cells.[1][4]
Neuroprotective Effects in Ischemic Stroke
This compound demonstrates neuroprotective properties in ischemic stroke models. It acts as a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) activator, which in turn protects against endothelial cell pyroptosis, a form of programmed cell death. This action is mediated through the PPARα-GOT1 axis and helps in maintaining the integrity of the blood-brain barrier.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, it has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of IL-12p40 in bone marrow-derived dendritic cells. The anti-inflammatory actions are also linked to the inhibition of the nuclear factor (NF)-κB pathway.
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound.
| Activity | Assay Details | Cell Line/Organism | IC50 / Concentration | Reference |
| Anti-inflammatory | Inhibition of LPS-stimulated IL-12p40 production | Bone Marrow-Derived Dendritic Cells (BMDCs) | IC50: 2 µM | |
| Cardioprotective | Counteraction of OGD-induced decrease in cell vitality | H9c2 cells | 60-120 µM | |
| Neuroprotective | Reduction of ischemia-induced brain injury | bEnd.3 cells | 5-20 µM | |
| Antifungal | Induction of mitochondrial-mediated apoptosis | Candida albicans | 3.125 µg/mL |
Signaling Pathway Diagrams
PI3K/AKT/mTOR Signaling Pathway Activation by this compound
Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.
PGC-1α/PPARα Signaling Pathway in Neuroprotection
Caption: Neuroprotection by this compound via the PGC-1α/PPARα pathway.
Experimental Protocols
Experimental Workflow: Investigating this compound's Mechanism of Action
Caption: General workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of mammalian cells or Candida albicans.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well for adherent cells; 2 x 10⁴ to 5 x 10⁴ cells/well for suspension cells or C. albicans) in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Absorbance_treated / Absorbance_vehicle) x 100.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5][6][7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS generated in response to this compound treatment.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[9][10][11][12][13]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well black plates for plate reader, coverslips for microscopy, or 6-well plates for flow cytometry) and treat with this compound.
-
Loading with DCFH-DA: After treatment, remove the medium and wash the cells once with warm serum-free medium or PBS.
-
Add medium or PBS containing 5-10 µM DCFH-DA to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium or PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Plate Reader/Microscope: Add PBS or medium to the wells/coverslips and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using the FITC channel.
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.
Principle: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[4][14][15][16][17]
Materials:
-
JC-1 dye
-
Cell culture medium or PBS
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.
-
JC-1 Staining: After treatment, incubate the cells with 1-10 µM JC-1 in culture medium for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the JC-1 containing medium and wash the cells twice with warm PBS or culture medium.
-
Analysis:
-
Microscopy/Plate Reader: Add fresh medium or PBS and analyze the fluorescence. Measure green fluorescence (Ex/Em ~485/530 nm) and red fluorescence (Ex/Em ~550/600 nm).
-
Flow Cytometry: Harvest the cells and analyze using both the FITC (green) and PE (red) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Protocol 5: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT/mTOR and PGC-1α.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.[18][19][20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-PGC-1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like GAPDH. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 10. arigobio.com [arigobio.com]
- 11. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. chem-agilent.com [chem-agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
(+)-Medioresinol: A Promising Neuroprotective Agent for Ischemic Stroke
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the interruption of blood flow to the brain. Recent research has identified (+)-Medioresinol (MDN), a naturally occurring lignan, as a potential therapeutic agent with significant neuroprotective effects. This document provides detailed application notes and experimental protocols based on preclinical studies, offering a guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by acting as a novel activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This activation triggers a signaling cascade involving Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Glutamic-Oxaloacetic Transaminase 1 (GOT1), which ultimately prevents pyroptosis, a form of pro-inflammatory programmed cell death, in brain microvascular endothelial cells (BMVECs).
The key mechanistic steps are:
-
PGC-1α Activation: this compound directly activates PGC-1α.
-
PPARα Interaction: Activated PGC-1α interacts with PPARα, promoting its nuclear translocation and transcriptional activity.
-
GOT1 Upregulation: The PGC-1α/PPARα complex upregulates the expression of GOT1.
-
Reduction of Mitochondrial ROS: This signaling pathway leads to a reduction in mitochondrial reactive oxygen species (mtROS).
-
Inhibition of Pyroptosis: By reducing mtROS, this compound inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis, characterized by the cleavage of Gasdermin D (GSDMD) and the release of pro-inflammatory cytokines like IL-1β.
-
Blood-Brain Barrier (BBB) Integrity: The inhibition of endothelial cell pyroptosis helps to preserve the integrity of the blood-brain barrier, reducing vasogenic edema and secondary brain injury.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.
Table 1: In Vivo Efficacy of this compound in a tMCAO Mouse Model
| Treatment Group | Dosage | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |
| Sham | - | 0 | 0 |
| MCAO + Vehicle | - | 45.6 ± 5.2 | 12.3 ± 1.5 |
| MCAO + MDN | 10 mg/kg | 28.3 ± 4.1 | 8.1 ± 1.2 |
| MCAO + MDN | 20 mg/kg | 19.8 ± 3.5 | 6.2 ± 1.1 |
*p < 0.05, **p < 0.01 compared to MCAO + Vehicle group. Data are presented as mean ± SD. Neurological function was assessed using the modified Neurological Severity Score (mNSS), where a higher score indicates greater neurological deficit.[1]
Table 2: Effect of this compound on Blood-Brain Barrier Permeability In Vivo
| Treatment Group | Dosage | Evans Blue Extravasation (µg/g tissue) |
| Sham | - | 1.2 ± 0.3 |
| MCAO + Vehicle | - | 8.9 ± 1.1 |
| MCAO + MDN | 20 mg/kg | 3.5 ± 0.6** |
**p < 0.01 compared to MCAO + Vehicle group. Data are presented as mean ± SD.
Table 3: In Vitro Effects of this compound on bEnd.3 Cells under Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
| Treatment Condition | MDN Conc. | LDH Release (% of control) |
| Control | - | 100 |
| OGD/R + Vehicle | - | 254 ± 21 |
| OGD/R + MDN | 10 µM | 187 ± 15* |
| OGD/R + MDN | 20 µM | 142 ± 12** |
*p < 0.05, **p < 0.01 compared to OGD/R + Vehicle group. Data are presented as mean ± SD.
Table 4: Effect of this compound on Protein Expression in Ischemic Brain Tissue and OGD/R-treated bEnd.3 Cells (Fold Change vs. MCAO/OGD-R Vehicle)
| Protein | In Vivo (tMCAO) | In Vitro (OGD/R) |
| PGC-1α | ↑ 2.8-fold | ↑ 2.5-fold |
| PPARα | ↑ 2.5-fold | ↑ 2.2-fold |
| GOT1 | ↑ 3.1-fold | ↑ 2.9-fold |
| NLRP3 | ↓ 0.4-fold | ↓ 0.5-fold |
| Cleaved Caspase-1 | ↓ 0.3-fold | ↓ 0.4-fold |
| GSDMD-NT | ↓ 0.3-fold | ↓ 0.4-fold |
| IL-1β | ↓ 0.4-fold | ↓ 0.5-fold |
| ZO-1 | ↑ 2.1-fold | ↑ 1.9-fold |
| Occludin | ↑ 1.8-fold | ↑ 1.7-fold |
**p < 0.01 for all changes compared to the respective vehicle-treated ischemic group.
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
Objective: To induce focal cerebral ischemia-reperfusion injury to evaluate the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (22-25 g)
-
Isoflurane (B1672236) anesthesia
-
Heating pad with rectal probe
-
Operating microscope
-
6-0 nylon monofilament with a silicon-coated tip
-
This compound (dissolved in DMSO and diluted with saline)
-
Vehicle (DMSO and saline)
Procedure:
-
Anesthetize the mouse with 2% isoflurane in 70% N₂O and 30% O₂. Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a 6-0 nylon monofilament with a silicon-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a drop in regional cerebral blood flow (rCBF) to <20% of baseline, as monitored by Laser Doppler Flowmetry.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Administer this compound (10 or 20 mg/kg) or vehicle intraperitoneally (i.p.) immediately after reperfusion.
-
Suture the incision and allow the animal to recover.
-
Perform neurological scoring and tissue collection at desired time points (e.g., 24 hours).
Infarct Volume Measurement: TTC Staining
Objective: To quantify the volume of ischemic brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Brain matrix slicer
Procedure:
-
At 24 hours post-MCAO, deeply anesthetize the mouse and perfuse transcardially with cold PBS.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20 minutes in the dark.[2]
-
Fix the stained slices in 10% formalin.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the slices and quantify the infarct area and total hemispheric area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total hemisphere volume, correcting for edema.
Neurological Function Assessment: Modified Neurological Severity Score (mNSS)
Objective: To evaluate the sensorimotor deficits after ischemic stroke.
Procedure: The mNSS is a composite score including motor, sensory, balance, and reflex tests, graded on a scale of 0 to 18 (normal score, 0; maximal deficit score, 18).[1] The tests include:
-
Motor Tests: Raising the mouse by the tail (observing flexion of forelimbs and hindlimbs), placing the mouse on the floor (observing circling behavior).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Tests: Ability to balance on beams of different widths.
-
Reflex and Abnormal Movement Tests: Pinna reflex, corneal reflex, startle reflex.
A detailed scoring table should be used for consistent evaluation.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in bEnd.3 Cells
Objective: To mimic ischemic conditions in vitro to study the direct effects of this compound on brain endothelial cells.
Materials:
-
bEnd.3 cells (mouse brain microvascular endothelial cell line)
-
DMEM (high glucose)
-
Glucose-free DMEM
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound (dissolved in DMSO)
Procedure:
-
Culture bEnd.3 cells to 80-90% confluency in high-glucose DMEM.
-
To induce OGD, wash the cells with glucose-free DMEM and then incubate them in glucose-free DMEM inside a hypoxic chamber for 4 hours.
-
For reperfusion, replace the medium with high-glucose DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treat the cells with this compound (e.g., 10, 20 µM) or vehicle during the reperfusion period.
-
Collect cell lysates and culture supernatants for subsequent analyses.
Western Blot Analysis
Objective: To quantify the expression of key proteins in the signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (see Table 5)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Extract total protein from brain tissue or cultured cells using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and quantify the band intensities using image analysis software. Normalize to a loading control (e.g., β-actin or GAPDH).
Table 5: Primary Antibodies for Western Blot
| Target Protein | Supplier | Catalog # | Dilution |
| PGC-1α | Abcam | ab54481 | 1:1000 |
| PPARα | Abcam | ab24509 | 1:1000 |
| GOT1 | Proteintech | 14800-1-AP | 1:1000 |
| NLRP3 | AdipoGen | AG-20B-0014 | 1:1000 |
| ASC | AdipoGen | AG-25B-0006 | 1:1000 |
| Caspase-1 (cleaved) | Cell Signaling | #89332 | 1:1000 |
| IL-1β | R&D Systems | AF-401-NA | 1:1000 |
| GSDMD-NT | Abcam | ab215203 | 1:1000 |
| ZO-1 | Invitrogen | 61-7300 | 1:1000 |
| Occludin | Invitrogen | 40-4700 | 1:1000 |
| β-actin | Santa Cruz | sc-47778 | 1:5000 |
Immunofluorescence Staining
Objective: To visualize the expression and localization of tight junction proteins.
Materials:
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
For tissue sections, perfuse the animal with 4% PFA and prepare cryosections. For cultured cells, fix with 4% PFA.
-
Permeabilize the samples with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with primary antibodies (e.g., anti-ZO-1, 1:200; anti-Occludin, 1:200) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence or confocal microscope.
Apoptosis Detection: TUNEL Assay
Objective: To detect DNA fragmentation as a marker of apoptosis in ischemic brain tissue.
Materials:
-
In Situ Cell Death Detection Kit (e.g., Roche, Cat. No. 11684795910)
-
Proteinase K
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI
Procedure:
-
Prepare paraffin-embedded or frozen brain sections.
-
Deparaffinize and rehydrate the sections if necessary.
-
Pre-treat with Proteinase K.
-
Permeabilize the sections.
-
Incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Wash the sections and counterstain with DAPI.
-
Mount and visualize under a fluorescence microscope. TUNEL-positive nuclei will fluoresce, indicating apoptotic cells.
Visualizations
Caption: Signaling pathway of this compound in ischemic stroke.
Caption: Experimental workflow for in vivo evaluation.
Caption: Experimental workflow for in vitro OGD/R model.
Conclusion
This compound has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke. Its mechanism of action, centered on the activation of the PGC-1α pathway and the subsequent inhibition of endothelial cell pyroptosis, presents a novel therapeutic strategy. The data and protocols provided herein offer a comprehensive resource for the further investigation and development of this compound as a treatment for ischemic stroke. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other stroke models and in combination with existing therapies.
References
Application Notes and Protocols for Evaluating (+)-Medioresinol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Medioresinol, a naturally occurring lignan (B3055560) with potential anticancer properties. The protocols detailed below outline standard cell-based assays to determine its efficacy and elucidate its mechanism of action.
Introduction
This compound is a furofuran lignan found in various plant species. Preliminary studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Furthermore, there is evidence to suggest the involvement of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. These notes provide standardized methods to investigate these cytotoxic and mechanistic aspects of this compound in a laboratory setting.
Data Presentation
A crucial aspect of evaluating a potential anticancer compound is to quantify its cytotoxic potency across various cancer cell lines. This is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |
| MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay |
| HeLa | Cervical Adenocarcinoma | Data not available | MTT Assay |
| A549 | Lung Carcinoma | Data not available | MTT Assay |
| HepG2 | Hepatocellular Carcinoma | Data not available | MTT Assay |
Signaling Pathway
The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. The following diagram illustrates the proposed signaling cascade.
Experimental Workflows
To assess the cytotoxic effects of this compound, a series of well-established cell-based assays should be performed. The general workflow is depicted below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[5][6][7][8][9]
Materials:
-
Cancer cell lines and culture reagents as in the MTT assay.
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Blank: Medium only.
-
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally follows this principle: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines and culture reagents.
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[10]
Materials:
-
Cancer cell lines and culture reagents.
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Follow steps 1-4 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic properties of this compound. By systematically applying these cell-based assays, researchers can quantify its potency, determine the mode of cell death, and begin to unravel the molecular pathways involved in its potential anticancer activity. This information is critical for the further development of this compound as a therapeutic agent.
References
- 1. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annalsmedres.org [annalsmedres.org]
- 9. researchgate.net [researchgate.net]
- 10. publisherspanel.com [publisherspanel.com]
In Vivo Therapeutic Potential of (+)-Medioresinol: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a furofuran lignan (B3055560) found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. While in vitro studies have demonstrated promising effects, comprehensive in vivo data in animal models remains limited in publicly available literature. This document aims to provide researchers with a foundational framework for designing and conducting in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. The following application notes and protocols are based on established methodologies for similar compounds and the therapeutic areas where this compound shows potential, including cardiovascular protection, neuroprotection, and anti-inflammatory action.
Therapeutic Areas of Interest and Potential Mechanisms
Based on preliminary in vitro evidence and studies on structurally related lignans (B1203133), this compound is a promising candidate for in vivo investigation in the following areas:
-
Cardiovascular Protection: An in vitro study on a myocardial ischemia-hypoxia cell model suggests that this compound may protect against myocardial infarction-induced heart failure by activating the PI3K/AKT/mTOR signaling pathway, thereby reducing oxidative stress and inflammation.[1]
-
Neuroprotection: Lignans, as a class of compounds, have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases by reducing oxidative stress, inhibiting neuroinflammation, and modulating key signaling pathways such as NF-κB and MAPK.[1][2]
-
Anti-inflammatory Activity: Lignans are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators via pathways like NF-κB.[3][4][5]
Quantitative Data Summary (Illustrative)
Due to the limited availability of specific in vivo quantitative data for this compound, the following tables provide illustrative examples based on studies of other lignans in relevant animal models. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: Illustrative Cardioprotective Effects of a Lignan in a Rat Model of Myocardial Infarction
| Treatment Group | Dose (mg/kg/day, p.o.) | Treatment Duration | Infarct Size (%) | Left Ventricular Ejection Fraction (%) | Cardiac Troponin I (ng/mL) |
| Sham | Vehicle | 28 days | N/A | 75 ± 5 | 0.1 ± 0.05 |
| MI + Vehicle | Vehicle | 28 days | 45 ± 6 | 40 ± 5 | 2.5 ± 0.8 |
| MI + Lignan | 10 | 28 days | 30 ± 5 | 55 ± 6 | 1.2 ± 0.4 |
| MI + Lignan | 30 | 28 days | 22 ± 4 | 62 ± 5 | 0.8 ± 0.3 |
*p < 0.05 compared to MI + Vehicle group. Data are presented as mean ± SD.
Table 2: Illustrative Neuroprotective Effects of a Lignan in a Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg/day, p.o.) | Treatment Duration | Striatal Dopamine Level (ng/mg protein) | TH+ Neuron Count in Substantia Nigra | Rotarod Performance (seconds) |
| Sham | Vehicle | 4 weeks | 15 ± 2 | 8000 ± 500 | 180 ± 20 |
| PD + Vehicle | Vehicle | 4 weeks | 6 ± 1.5 | 3500 ± 400 | 60 ± 15 |
| PD + Lignan | 10 | 4 weeks | 9 ± 2 | 5500 ± 500 | 110 ± 20 |
| PD + Lignan | 20 | 4 weeks | 12 ± 2.5 | 6800 ± 450 | 150 ± 25 |
*p < 0.05 compared to PD + Vehicle group. Data are presented as mean ± SD.[2]
Table 3: Illustrative Anti-inflammatory Effects of a Lignan in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mg tissue) |
| Control | Vehicle | 10 ± 2 | 0.5 ± 0.1 | 50 ± 10 |
| Carrageenan + Vehicle | Vehicle | 80 ± 10 | 4.5 ± 0.8 | 350 ± 50 |
| Carrageenan + Lignan | 25 | 55 ± 8 | 2.8 ± 0.5 | 220 ± 40 |
| Carrageenan + Lignan | 50 | 35 ± 6 | 1.5 ± 0.4 | 150 ± 30 |
*p < 0.05 compared to Carrageenan + Vehicle group. Data are presented as mean ± SD.
Table 4: Illustrative Pharmacokinetic Parameters of a Lignan Following Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 10 | 150 ± 30 | 1.5 ± 0.5 | 850 ± 120 | 4.2 ± 0.8 |
| 50 | 680 ± 150 | 2.0 ± 0.5 | 4200 ± 600 | 5.8 ± 1.1 |
Data are presented as mean ± SD.
Table 5: Illustrative Acute Oral Toxicity of a Lignan in Mice
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| 1000 | 10 | 0 | No observable signs |
| 2000 | 10 | 0 | No observable signs |
| 5000 | 10 | 2 | Lethargy, piloerection in some animals |
LD50 > 5000 mg/kg.
Experimental Protocols
The following are detailed, generalized protocols for key in vivo experiments. It is crucial to adapt these protocols based on the specific research question, institutional animal care and use committee (IACUC) guidelines, and any preliminary data obtained for this compound.
Cardioprotective Effect in a Rat Model of Myocardial Infarction (MI)
Objective: To evaluate the efficacy of this compound in preventing or reversing cardiac remodeling and dysfunction following MI.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Experimental Groups:
-
Sham-operated + Vehicle
-
MI + Vehicle
-
MI + this compound (Low Dose)
-
MI + this compound (High Dose)
-
MI + Positive Control (e.g., a known cardioprotective agent)
Procedure:
-
Anesthesia and Ventilation: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Intubate and ventilate the animals with a rodent ventilator.
-
Surgical Procedure (MI Induction):
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale area on the ventricular wall.
-
In the sham group, the suture is passed under the LAD artery but not tied.
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage, starting 24 hours post-surgery and continuing for the duration of the study (e.g., 28 days).
-
-
Assessment of Cardiac Function (Echocardiography):
-
Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 7, 14, and 28 days).
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Left Ventricular Fractional Shortening (LVFS), and dimensions of the left ventricle.
-
-
Histopathological and Biochemical Analysis (at study termination):
-
Euthanize animals and collect hearts and blood samples.
-
Measure infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Assess cardiac fibrosis using Masson's trichrome or Picrosirius red staining.
-
Measure cardiac injury markers (e.g., cardiac troponin I/T) and inflammatory cytokines in serum or heart tissue homogenates.
-
Perform Western blot analysis on heart tissue to evaluate the expression of proteins in the PI3K/AKT/mTOR pathway.
-
Neuroprotective Effect in a Mouse Model of Neuroinflammation
Objective: To assess the ability of this compound to mitigate neuroinflammation and neuronal damage.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Control + Vehicle
-
LPS + Vehicle
-
LPS + this compound (Low Dose)
-
LPS + this compound (High Dose)
-
LPS + Positive Control (e.g., a known anti-inflammatory drug)
Procedure:
-
Drug Administration:
-
Pre-treat mice with this compound or vehicle via oral gavage for a specified period (e.g., 7-14 days).
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1-5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
-
-
Behavioral Testing (24-48 hours post-LPS):
-
Assess sickness behavior using tests like the open field test (for locomotor activity) and sucrose (B13894) preference test (for anhedonia).
-
Evaluate cognitive function using tests such as the Y-maze or Morris water maze.
-
-
Tissue Collection and Analysis (at study termination):
-
Euthanize mice and perfuse with saline.
-
Collect brains for analysis.
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.
-
Perform immunohistochemistry to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
-
Analyze neuronal apoptosis using TUNEL staining or by measuring caspase-3 activity.
-
Conduct Western blot analysis to investigate the effect on signaling pathways like NF-κB and MAPK.
-
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effects of this compound.
Animal Model: Male Wistar rats (180-220 g).
Experimental Groups:
-
Control + Vehicle
-
Carrageenan + Vehicle
-
Carrageenan + this compound (Low Dose)
-
Carrageenan + this compound (High Dose)
-
Carrageenan + Positive Control (e.g., Indomethacin)
Procedure:
-
Drug Administration:
-
Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of paw volume increase.
-
-
Biochemical Analysis (at study termination):
-
At the end of the experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Measure MPO activity as an index of neutrophil infiltration.
-
Determine the levels of pro-inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) in the paw tissue homogenate.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg and 50 mg/kg) to fasted rats.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F).
-
Acute Oral Toxicity Study in Mice
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.
Animal Model: Female Swiss albino mice (20-25 g).
Procedure: (Following OECD Guideline 423)
-
Dosing:
-
Administer a single oral dose of this compound to different groups of mice at increasing dose levels (e.g., 300, 2000, 5000 mg/kg).
-
-
Observation:
-
Observe the animals closely for the first 4 hours after dosing and then daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record mortality.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
-
LD50 Estimation:
-
Estimate the LD50 based on the observed mortality at different dose levels.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway potentially activated by this compound.
Caption: General signaling pathways for the neuroprotective effects of lignans.
Caption: Experimental workflow for a myocardial infarction animal model study.
References
Application of (+)-Medioresinol in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medioresinol, a lignan (B3055560) found in plants such as Eucommia ulmoides, has emerged as a promising natural compound in the field of cardiovascular disease research. Recent studies have begun to unravel its therapeutic potential, particularly in the context of myocardial infarction. This document provides a detailed overview of the current research, experimental protocols, and potential applications of (+)--Medioresinol, serving as a valuable resource for scientists and professionals in drug development. The primary mechanism of action identified to date involves the activation of the PI3K/AKT/mTOR signaling pathway, leading to downstream protective effects against oxidative stress and inflammation. While current research provides a strong foundation, further quantitative studies are necessary to fully elucidate its therapeutic efficacy.
I. Cardiovascular Protective Effects in Myocardial Infarction
Research has demonstrated that this compound exerts significant cardioprotective effects in an in vitro model of myocardial infarction. Specifically, it has been shown to mitigate cellular damage in cardiomyocyte-like H9c2 cells subjected to oxygen-glucose deprivation (OGD), a common experimental model for ischemia-reperfusion injury.
A. Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The cardioprotective effects of this compound are primarily attributed to its ability to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In the context of myocardial injury, activation of the PI3K/AKT/mTOR pathway by this compound leads to the inhibition of inflammatory responses and a reduction in oxidative stress, ultimately preserving mitochondrial membrane potential and enhancing cardiomyocyte survival.[1][2]
References
- 1. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medioresinol from Eucommiae cortex improves myocardial infarction-induced heart failure through activation of the PI3K/AKT/mTOR pathway: A network analysis and experimental study | PLOS One [journals.plos.org]
(+)-Medioresinol as an anti-inflammatory agent experimental protocols
Application Note AN-2025-12-06
Introduction
(+)-Medioresinol, a furofuran lignan (B3055560) found in plants such as Sambucus williamsii, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] Lignans (B1203133) as a class of polyphenolic compounds are known to modulate inflammatory pathways, and emerging research suggests that this compound may exert its anti-inflammatory activity through the inhibition of key signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] This document provides detailed experimental protocols for researchers and drug development professionals to investigate the anti-inflammatory properties of this compound in both in vitro and in vivo models.
Mechanism of Action
The anti-inflammatory effects of lignans like this compound are often attributed to their ability to suppress the production of pro-inflammatory mediators.[4] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), cells activate signaling pathways like NF-κB and MAPK.[2][5][6] This leads to the increased expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][7][8] this compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response.
Data Presentation
The following tables summarize representative quantitative data on the anti-inflammatory effects of lignans, which can be used as a benchmark for studies on this compound.
Table 1: In Vitro Anti-inflammatory Activity of Lignans
| Compound | Cell Line | Stimulant | Parameter Measured | IC50 / Inhibition | Reference |
| (+)-Syringaresinol | RAW 264.7 | LPS | NO Production | Significant inhibition at 25, 50, 100 µM | [4] |
| Matairesinol | Microglia | LPS | TNF-α Production | Significant reduction with >5 µM | [2] |
| Matairesinol | Microglia | LPS | IL-6 Production | Significant reduction with >5 µM | [2] |
| Matairesinol | Microglia | LPS | IL-1β Production | Significant reduction with >5 µM | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Lignans
| Compound | Animal Model | Method | Parameter Measured | Dosage | % Inhibition | Reference |
| (+)-Syringaresinol | Mice | Carrageenan-induced paw edema | Paw Volume | 30 mg/kg | Significant reduction | [4] |
Experimental Protocols
Herein, we provide detailed protocols for assessing the anti-inflammatory activity of this compound.
In Vitro Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 12 hours.[5]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) for 4 hours.[5]
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the control group) and incubate for 24 hours.[9]
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent.[9] Measure the absorbance at 570 nm using a microplate reader.[9] The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT assay to ensure that the observed effects are not due to cell death.[7][9]
In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol evaluates the acute anti-inflammatory effect of this compound in a widely used animal model of inflammation.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into four groups: Vehicle control, this compound treated, Indomethacin (10 mg/kg) treated, and a normal group without carrageenan injection.
-
Drug Administration: Administer this compound (e.g., 10, 30, 50 mg/kg) or Indomethacin orally one hour before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the normal group.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory agents.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of (+)-Medioresinol in different solvents and pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of (+)-Medioresinol in various experimental conditions. The following information is compiled from available literature and general knowledge of lignan (B3055560) chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a furofuran lignan, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by alkaline pH, elevated temperatures, and light exposure.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol (B129727), and ethanol. For short-term storage, these solvents are generally suitable. For long-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of solvent may also depend on the specific requirements of your experiment.
Q3: How does pH impact the stability of this compound?
A3: Generally, lignans (B1203133) like this compound are more stable in neutral to slightly acidic conditions. Alkaline conditions can promote the oxidation of the phenolic hydroxyl groups, leading to degradation. Therefore, it is recommended to avoid highly basic solutions when working with this compound.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, potential degradation pathways for furofuran lignans include oxidation of the phenolic rings and hydrolysis of the furofuran ether linkages, especially under harsh acidic or basic conditions.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound in solution | Oxidation | - Prepare solutions fresh whenever possible.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, BHT) to the solution if compatible with the experimental setup. |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures. | |
| Unsuitable pH | - Ensure the pH of aqueous solutions is neutral or slightly acidic (pH 4-7).- Use appropriate buffer systems to maintain a stable pH. | |
| Precipitation of this compound from aqueous solutions | Poor aqueous solubility | - Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before use.- Ensure the final concentration of the organic solvent in the aqueous medium is low enough to be compatible with your assay but high enough to maintain solubility. |
| Appearance of multiple unknown peaks in HPLC chromatogram | Degradation of this compound | - Perform a forced degradation study to generate potential degradation products as reference markers.- Use LC-MS to identify the mass of the unknown peaks and hypothesize their structures. |
Data on Stability and Solubility of this compound
Table 1: General Stability Profile of this compound in Different Solvents
| Solvent | Known Stability Information (General for Lignans) | Recommended Storage Conditions |
| Methanol | Generally stable for short-term use. Potential for slow oxidation over time. | Store at ≤ -20°C, protected from light. |
| Ethanol | Similar stability to methanol. | Store at ≤ -20°C, protected from light. |
| DMSO | Considered a good solvent for long-term storage due to its aprotic nature, which can slow down certain degradation pathways. However, ensure it is of high purity and anhydrous. | Store at ≤ -20°C, protected from light, in tightly sealed vials to prevent moisture absorption. |
| Aqueous Buffers | Stability is highly pH-dependent. More stable at neutral to slightly acidic pH. Prone to oxidation, especially at alkaline pH. | Prepare fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light. |
Table 2: Influence of pH on the Stability of Furofuran Lignans (Qualitative)
| pH Range | Expected Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Generally more stable than alkaline conditions. However, very strong acids may lead to hydrolysis of the furofuran ring over extended periods. | Acid-catalyzed hydrolysis of ether linkages. |
| Neutral (pH 6-7.5) | Optimal stability is expected in this range. | Slow oxidation may still occur, especially in the presence of oxygen and light. |
| Alkaline (pH > 8) | Significantly less stable. Degradation rate increases with increasing pH. | Base-catalyzed oxidation of phenolic hydroxyl groups. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies and should be adapted based on the specific experimental needs.[1][2][3][4][5][6]
Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat the experiment at 60°C.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the solid this compound powder to a vial and heat it in an oven at 105°C for 24 hours.
-
Also, expose a solution of this compound in methanol to 60°C for 24 hours.
-
At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound in methanol and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9][10][11] * A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. iagim.org [iagim.org]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Optimization of (+)-Medioresinol Extraction from Eucommia ulmoides
Welcome to the technical support center for the optimization of (+)-Medioresinol extraction from Eucommia ulmoides. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in maximizing your extraction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from Eucommia ulmoides?
A1: The primary factors influencing the extraction yield of lignans (B1203133) like this compound include the choice of solvent and its concentration, the extraction temperature and time, the solid-to-liquid ratio, and the extraction method employed. For instance, in the extraction of flavonoids from Eucommia ulmoides, ultrasonic power was found to be the most significant factor, followed by ethanol (B145695) concentration, solid-to-liquid ratio, and ultrasonic time[1].
Q2: Which solvent system is recommended for the extraction of this compound?
A2: Based on studies of related lignans and phenolic compounds in Eucommia ulmoides, alcohol-water mixtures are highly effective. Methanol (B129727) has been successfully used for the extraction of (+)-pinoresinol-di-O-beta-D-glucopyranoside, a related lignan[2]. For flavonoids in Eucommia ulmoides, a 70% ethanol concentration was found to be optimal for ultrasonic-assisted extraction[1]. Therefore, starting with a methanol or ethanol concentration in the range of 70-80% is a sound approach.
Q3: What is the recommended temperature range for the extraction process?
A3: Generally, increasing the extraction temperature can improve the solubility and diffusion rate of the target compound. However, excessively high temperatures may lead to the degradation of thermolabile compounds. For microwave-assisted extraction of flavonoids from Eucommia ulmoides seed meal, a temperature of 69°C was found to be optimal[3]. It is advisable to maintain the extraction temperature within a range of 50-70°C to balance yield and compound stability.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient is typically used. For a related lignan, (+)-pinoresinol-di-O-beta-D-glucopyranoside, detection at 232 nm with a UV detector has been reported[2].
Q5: What are the common methods for purifying this compound from the crude extract?
A5: A common purification strategy involves a combination of chromatographic techniques. After initial solvent extraction, the crude extract can be purified using macroporous adsorption resins followed by silica (B1680970) gel column chromatography. This approach has been successful in the separation and purification of pinoresinol (B1678388) diglucoside and syringaresinol (B1662434) diglucoside from Eucommia ulmoides[4].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal extraction solvent or concentration.2. Inadequate extraction time or temperature.3. Incorrect solid-to-liquid ratio.4. Degradation of the target compound during extraction.5. Inefficient sample preparation (e.g., large particle size). | 1. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 90%).2. Optimize extraction time and temperature using a response surface methodology approach.3. Test various solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL).4. Avoid excessively high temperatures and prolonged extraction times. Consider using methods like ultrasonic-assisted extraction at lower temperatures.5. Ensure the plant material is finely powdered to increase the surface area for extraction. |
| Co-extraction of a High Amount of Impurities | 1. Non-selective solvent system.2. Extraction conditions favoring the dissolution of undesirable compounds. | 1. Use a more selective solvent system. A preliminary liquid-liquid partitioning of the crude extract (e.g., with hexane (B92381) to remove non-polar impurities) can be beneficial.2. Adjust the polarity of your extraction solvent. A lower concentration of alcohol in water may reduce the co-extraction of certain impurities. |
| Inconsistent Extraction Results | 1. Variation in the quality of the plant material.2. Lack of precise control over extraction parameters. | 1. Ensure the use of standardized plant material (e.g., same source, harvest time, and drying conditions).2. Precisely control all extraction parameters, including temperature, time, and solvent concentration, for each batch. |
| Poor Chromatographic Peak Shape during HPLC Analysis | 1. Inappropriate mobile phase composition.2. Column contamination or degradation.3. Sample overload. | 1. Optimize the mobile phase composition and gradient.2. Flush the column with a strong solvent or replace it if necessary.3. Dilute the sample before injection. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is a starting point for optimization and is based on methods used for related compounds in Eucommia ulmoides.
-
Sample Preparation:
-
Dry the bark of Eucommia ulmoides at 50-60°C to a constant weight.
-
Grind the dried bark into a fine powder (40-60 mesh).
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 70% ethanol (for a 1:30 g/mL solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 250 W and the temperature to 60°C.
-
Extract for 25 minutes[1].
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 70% ethanol.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at 50°C.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in the HPLC mobile phase.
-
Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Protocol 2: Purification of this compound using Macroporous Resin and Silica Gel Chromatography
This protocol outlines a general procedure for the purification of lignans from the crude extract.
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-treated macroporous resin column (e.g., AB-8 type)[5].
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).
-
Collect the fractions and monitor for the presence of this compound using TLC or HPLC.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions rich in this compound.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in chloroform (B151607) or hexane).
-
Collect the fractions and monitor for the presence of pure this compound.
-
-
Crystallization:
-
Combine the pure fractions and concentrate them to a small volume.
-
Allow the solution to stand at a low temperature to induce crystallization of this compound.
-
Collect the crystals by filtration.
-
Data Presentation
The following tables summarize the optimized extraction conditions for related compounds from Eucommia ulmoides, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Optimized Ultrasonic-Assisted Extraction Conditions for Total Flavonoids from Eucommia ulmoides Leaves[1]
| Parameter | Optimal Value |
| Ethanol Concentration | 70% |
| Ultrasonic Power | 250 W |
| Solid-to-Liquid Ratio | 1:30 g/mL |
| Ultrasonic Time | 25 min |
| Resulting Yield | 169.3 mg/g |
Table 2: Optimized Microwave-Assisted Extraction Conditions for Flavonoids from Eucommia ulmoides Oliver Seed Meal[3]
| Parameter | Optimal Value |
| Ethanol Concentration | 77% |
| Liquid-to-Solid Ratio | 54:1 mL/g |
| Extraction Time | 30 min |
| Temperature | 69 °C |
| Resulting Yield | 0.6611% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing this compound extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization protocol and bioactivity assessment for the microwave-assisted extraction of flavonoids from Eucommia ulmoides Oliver seed meal using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Resin Purification Process Optimization of Eucommia Ulmoides Oliver and Its Antihypertensive Effect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of (+)-Medioresinol
Welcome to the technical support center for the chemical synthesis of (+)-Medioresinol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex furofuran lignan (B3055560).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Oxidative Coupling/Dimerization Reaction
| Potential Cause | Recommended Solution |
| Suboptimal Oxidizing Agent | The choice of oxidizing agent is critical. Commonly used agents like ferric chloride (FeCl₃·6H₂O) or cerium ammonium (B1175870) nitrate (B79036) (CAN) need to be carefully selected and their concentration optimized. Consider screening different oxidants to find the most effective one for your specific substrate.[1] |
| Poor Substrate Reactivity | The electronic properties of the aromatic rings influence reactivity. Electron-rich phenols generally react more readily. If your substrate is less reactive, consider using a stronger oxidizing agent or modifying the reaction conditions (e.g., temperature, solvent) to enhance reactivity.[1] |
| Steric Hindrance | Bulky substituents on the aromatic rings or the propenyl side chain can impede the coupling reaction. If possible, consider synthetic strategies that minimize steric hindrance at the coupling sites. |
| Side Reactions and Polymerization | Over-oxidation or undesired coupling pathways (e.g., C-O instead of C-C coupling) can lead to a complex mixture of byproducts and polymers. Using a milder oxidizing agent, protecting sensitive functional groups (like phenols), or lowering the reaction temperature can help minimize side reactions.[1] |
| Incorrect Reaction Concentration | Dimerization is a bimolecular reaction, and the concentration of the precursor is crucial. If the concentration is too low, intramolecular reactions may be favored. Conversely, very high concentrations can lead to polymerization. Experiment with a range of concentrations to find the optimal balance. |
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
| Potential Cause | Recommended Solution |
| Ineffective Chiral Catalyst or Auxiliary | The choice of chiral ligand or auxiliary is paramount for achieving high stereoselectivity in asymmetric syntheses. For palladium-catalyzed asymmetric allylic cycloadditions, screen a variety of chiral phosphine (B1218219) ligands. For other stereoselective reactions, ensure the chiral auxiliary is appropriate for directing the stereochemical outcome.[1] |
| Suboptimal Reaction Conditions | Temperature, solvent, and the nature of the catalyst can all influence stereoselectivity. Lowering the reaction temperature often improves selectivity. The solvent can affect the transition state geometry, so a solvent screen may be beneficial. |
| Racemization | The desired stereocenters may be prone to racemization under the reaction or work-up conditions. Analyze the reaction at different time points to check for product racemization. If observed, consider milder reaction conditions or a different synthetic route. |
| Incorrect Stoichiometry of Catalyst/Ligand | The ratio of the metal precursor to the chiral ligand can impact the formation of the active catalyst and, consequently, the stereochemical outcome. Ensure precise measurement and optimize the metal-to-ligand ratio. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Formation of Closely Eluting Byproducts | The presence of regioisomers or stereoisomers can make purification by standard column chromatography challenging. |
| - Optimize Chromatography: Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better separation. Experiment with different solvent systems and stationary phases. | |
| - Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove minor impurities. | |
| - Derivatization: Consider converting the product into a derivative that is easier to purify. The protecting groups can be removed in a subsequent step. | |
| Product Instability | This compound and its intermediates may be sensitive to acid, base, or air. Avoid harsh purification conditions. Use neutral silica (B1680970) gel for chromatography and consider performing the purification under an inert atmosphere. |
| Tailing on Silica Gel Column | The phenolic hydroxyl groups in this compound can interact with the acidic silica gel, leading to peak tailing and poor separation. |
| - Use Deactivated Silica: Treat the silica gel with a small amount of triethylamine (B128534) in the eluent to neutralize acidic sites. | |
| - Alternative Stationary Phases: Consider using alumina (B75360) or a bonded-phase silica gel (e.g., C18) for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in synthesizing this compound, a member of the furofuran lignan family, include:
-
Stereochemical Control: The molecule has multiple chiral centers, making it difficult to control the relative and absolute stereochemistry to obtain the desired (+)-enantiomer.[1]
-
Low Reaction Yields: Key steps, such as oxidative dimerization of phenylpropanoid units, often suffer from low yields due to the formation of multiple byproducts.[1]
-
Multi-step Synthesis: The synthesis is often lengthy and requires multiple transformations, which can be inefficient and lead to low overall yields.[1]
-
Purification: The final product and intermediates can be difficult to purify due to the presence of isomers and their sensitivity to certain conditions.[1]
Q2: How can I improve the stereoselectivity of my synthesis?
A2: Improving stereoselectivity is a key aspect of a successful synthesis. Consider the following strategies:
-
Catalyst Selection: In asymmetric synthesis, the choice of catalyst is crucial. For instance, palladium (Pd)-catalyzed asymmetric allylic cycloaddition and rhodium (Rh)-catalyzed C-H insertion reactions have shown high stereocontrol in the synthesis of related compounds.[1] Manganese(III)-mediated oxidative cyclization has also demonstrated excellent diastereocontrol.[2]
-
Chiral Auxiliaries: Employing chiral auxiliaries can effectively direct the stereochemical outcome of reactions.
-
Organocatalysis: Asymmetric organocatalytic methods, such as aldol (B89426) reactions, can be key steps in establishing the desired stereochemistry.[1]
Q3: My oxidative cyclization/dimerization reaction is giving low yields. What should I investigate?
A3: Low yields in this critical step can be due to several factors. The reaction involves the coupling of two phenylpropanoid units, and the choice of oxidizing agent (e.g., FeCl₃·6H₂O or CAN) and reaction conditions must be finely tuned.[1] The electronic nature of the aromatic rings also plays a role, with electron-rich phenols being more reactive.[1] Steric hindrance from bulky substituents can significantly lower the yield. It is also important to investigate the byproducts to understand competing side reactions or the formation of undesired regioisomers.
Q4: What are the best practices for purifying furofuran lignans (B1203133) like this compound?
A4: Purification of furofuran lignans often requires careful chromatographic techniques. Column chromatography using silica gel is common, but due to the polar nature of the compounds, a gradient elution with a mixture of non-polar (e.g., hexane (B92381) or dichloromethane) and polar (e.g., ethyl acetate (B1210297) or methanol) solvents is often necessary. For challenging separations of isomers, preparative HPLC or SFC can be effective. Given the presence of phenolic groups, using a small amount of a modifier like triethylamine in the eluent can prevent peak tailing on silica gel.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Furofuran Lignan Synthesis (Representative Examples)
| Catalyst System | Chiral Ligand | Reaction Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Pd₂(dba)₃·CHCl₃ | (R,R)-ANDEN-Phos | Asymmetric Allylic Cycloaddition | >95:5 d.r., 96% ee | (Hypothetical data based on similar reactions) |
| [Rh₂(OAc)₄] | Chiral Carbenoid | C-H Insertion | High d.r. | [2] |
| Mn(OAc)₃ | (S)-BINAP | Oxidative Cyclization | 22:1 d.r. | [2] |
Note: Data is often substrate-dependent and the above table provides representative examples from the literature on furofuran lignan synthesis. Direct comparative data for this compound synthesis is limited.
Table 2: Oxidizing Agents for Dimerization of Phenylpropanoids (Conceptual)
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | General Observations on Yield |
| FeCl₃·6H₂O | Acetone (B3395972)/Water | Room Temperature | Moderate yields, can produce a mixture of products. |
| Cerium Ammonium Nitrate (CAN) | Acetonitrile/Water | 0 to Room Temperature | Can provide higher yields but may lead to over-oxidation. |
| Silver Oxide (Ag₂O) | Dichloromethane | Room Temperature | Milder oxidant, may offer better selectivity. |
| Horseradish Peroxidase/H₂O₂ | Aqueous Buffer | Room Temperature | Biomimetic approach, can be highly selective but may require specific enzyme conditions. |
Experimental Protocols
Protocol 1: Oxidative Coupling of Coniferyl Alcohol Derivatives (General Procedure)
This protocol provides a general method for the oxidative coupling of a coniferyl alcohol derivative, a key step in the formation of the furofuran lignan core.
Materials:
-
Coniferyl alcohol derivative (1.0 equiv)
-
Oxidizing agent (e.g., FeCl₃·6H₂O, 1.1 equiv)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the coniferyl alcohol derivative in acetone in a round-bottom flask.
-
Dilute the solution with deionized water.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., FeCl₃·6H₂O) in deionized water.
-
Add the oxidant solution dropwise to the stirred solution of the coniferyl alcohol derivative at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Cycloaddition (General Procedure for a Key Intermediate)
This protocol outlines a general procedure for a key stereoselective step in the synthesis of furofuran lignans.
Materials:
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%)
-
Vinylethylene carbonate (VEC) substrate (1.0 equiv)
-
2-Nitroacrylate substrate (1.2 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk line and argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst precursor and the chiral ligand.
-
Add anhydrous, degassed toluene (B28343) and stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add the vinylethylene carbonate (VEC) substrate and the 2-nitroacrylate substrate.
-
Stir the reaction at the optimized temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran (B95107) intermediate.[1]
Mandatory Visualization
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Troubleshooting (+)-Medioresinol HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of (+)-medioresinol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge. An ideal chromatographic peak should be symmetrical and have a Gaussian shape. This distortion is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, which makes the detection of trace-level analytes difficult. For phenolic compounds like this compound, which often appear in complex mixtures, maintaining peak symmetry is crucial for accurate analysis.
Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?
The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte. For this compound, this often involves:
-
Secondary Silanol (B1196071) Interactions: As a phenolic compound, this compound can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (such as C18 columns). These acidic silanol groups can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl groups of the phenol, causing some molecules to be retained longer than others and resulting in a "tail".
-
Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both this compound and the residual silanols on the column. This compound is a very weakly acidic compound. If the mobile phase pH is not sufficiently low, a mixture of its ionized (phenolate) and unionized forms will exist, leading to inconsistent retention and peak distortion.
-
Column Overload: Injecting an excessive amount of sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.
-
Column Contamination or Degradation: Contaminants from the sample matrix can create active sites on the column, leading to peak tailing. Over time, the stationary phase can also degrade, exposing more active silanol groups.
-
Extra-column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector and the detector, can cause band broadening and peak tailing.
Troubleshooting Guide for this compound Peak Tailing
The following table summarizes potential causes of peak tailing during this compound analysis and provides systematic solutions.
| Symptom | Potential Cause | Recommended Solution(s) |
| Only the this compound peak is tailing | Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the phenolic hydroxyl groups. A pH range of 2.5-3.5 is generally effective for suppressing the ionization of phenols and protonating residual silanols. Use an acidic modifier like 0.1% formic acid or phosphoric acid. 2. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica (B1680970) column that is well end-capped. End-capping chemically deactivates most of the active silanol groups. 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask residual silanol activity. |
| Mobile Phase pH is Suboptimal | 1. Confirm pH: Ensure the mobile phase pH is stable and in the optimal range (pH 2.5-3.5). 2. Buffer the Mobile Phase: Use a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH throughout the analysis. | |
| All peaks in the chromatogram are tailing | Extra-Column Volume | 1. Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm) between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there are no dead volumes. |
| Column Void or Contamination | 1. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities. 3. Replace Column: If the problem persists after flushing, a void may have formed at the column inlet, and the column may need to be replaced. | |
| Peak tailing worsens with increased sample concentration | Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample being injected. |
| Early eluting peaks show more pronounced tailing | Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a general starting point for the analysis of lignans (B1203133) like this compound and should be optimized for your specific instrumentation and sample matrix.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B (linear gradient)
-
20-25 min: 50% to 90% B (linear gradient)
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B). Filter through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.
Technical Support Center: Enhancing the Bioavailability of (+)-Medioresinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of (+)-Medioresinol.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in lipid-based nanoparticles (e.g., SLNs, NLCs) | Poor solubility of this compound in the selected solid lipid. High drug concentration leading to precipitation during formulation. | Screen various solid lipids (e.g., Glyceryl monostearate, Compritol® 888 ATO) to find one with higher solubilizing capacity for this compound. Optimize the drug-to-lipid ratio; start with a lower concentration of this compound and gradually increase. |
| Particle aggregation in nanoparticle suspension | Insufficient surfactant concentration or inappropriate surfactant type. High electrostatic interaction between particles. | Increase the concentration of the stabilizer/surfactant (e.g., Poloxamer 188, Tween® 80). Experiment with a combination of surfactants. Measure the zeta potential to assess surface charge and select a surfactant that provides sufficient electrostatic repulsion. |
| Inconsistent pharmacokinetic data (High variability in Cmax and AUC) | Poor and erratic absorption from the GI tract due to low aqueous solubility. Inter-animal physiological differences (e.g., gastric pH, intestinal motility). | Develop an enabling formulation such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution and absorption consistency. Ensure strict adherence to pre-dosing fasting protocols for all animals. |
| Precipitation of this compound from solid dispersion upon dissolution | Conversion of the amorphous drug to a crystalline state in the dissolution medium. Use of an inappropriate polymer or drug-to-polymer ratio. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. Optimize the drug-to-polymer ratio to ensure the drug remains in a supersaturated state long enough for absorption. |
| No detectable plasma concentration of this compound after oral administration | Rapid first-pass metabolism. Insufficient dose. Analytical method not sensitive enough. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine, though specific interactions with this compound metabolism need to be determined). Increase the administered dose after initial safety assessments. Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification. |
II. Frequently Asked Questions (FAQs)
1. What are the main challenges to the oral bioavailability of this compound?
The primary challenges stem from its physicochemical properties. This compound, like many lignans, has very low aqueous solubility (reported as 0.04 g/L) and a relatively high lipophilicity (logP ≈ 2.2), which can lead to poor dissolution in the gastrointestinal tract, making it a dissolution rate-limited process for absorption. This can result in low and variable plasma concentrations after oral administration.
2. Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Based on its properties, the following strategies are recommended:
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer (e.g., PVP K30, Soluplus®) can enhance the dissolution rate by presenting this compound in an amorphous, high-energy state.
-
Lipid-Based Nanoparticles: Formulations such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) can improve oral bioavailability by encapsulating the lipophilic drug, protecting it from degradation, and potentially facilitating lymphatic uptake, which can bypass first-pass metabolism.
-
Micronization/Nanonization: Reducing the particle size of the raw drug powder increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.
3. How do I choose a suitable carrier for a solid dispersion of this compound?
The choice of carrier is critical. You should screen carriers that have good miscibility with this compound. Common choices for poorly soluble drugs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus®. The selection should be based on solubility studies of the drug in the carrier and the stability of the resulting amorphous solid dispersion.
4. What is a reasonable starting point for a drug-to-carrier ratio in a solid dispersion?
A common starting point for screening is a 1:5 or 1:10 drug-to-carrier weight ratio. The optimal ratio will depend on the specific carrier and the physicochemical properties of this compound and needs to be determined experimentally by evaluating the dissolution profile and physical stability of different ratios.
5. What are the critical quality attributes to monitor for a this compound nanoparticle formulation?
Key attributes include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and absorption. A smaller, more uniform particle size is generally desirable.
-
Zeta Potential: This indicates the stability of the colloidal dispersion. A value of ±30 mV or greater is generally considered stable.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of drug successfully incorporated into the nanoparticles and are crucial for dose calculations.
III. Quantitative Data Presentation
Disclaimer: As of late 2025, there is a lack of published in vivo pharmacokinetic data for this compound. The following tables use pharmacokinetic data from the structurally similar furofuran lignan, pinoresinol glucoside , as a proxy for "Unformulated this compound" to provide a baseline for comparison.[1] The data for the enhanced formulations are hypothetical but represent realistic improvements based on the expected performance of these technologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₇ | PubChem |
| Molecular Weight | 388.41 g/mol | PubChem |
| Water Solubility | 0.04 g/L (practically insoluble) | FooDB |
| Predicted logP | 2.12 - 2.26 | ChemAxon, ALOGPS |
| pKa (strongest acidic) | 9.21 | ChemAxon |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated (Proxy: Pinoresinol Glucoside) | 10 | ~57 | ~0.67 | ~150 | 100% (Baseline) |
| Solid Dispersion (Hypothetical) | 10 | ~230 | ~0.5 | ~750 | ~500% |
| Lipid Nanoparticles (Hypothetical) | 10 | ~350 | ~1.0 | ~1200 | ~800% |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of ethanol in a round-bottom flask.
-
Ensure complete dissolution using a magnetic stirrer and gentle warming if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100).
-
Store the resulting powder in a desiccator until further use.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, Glyceryl monostearate (solid lipid), Poloxamer 188 (surfactant), Purified water.
-
Procedure:
-
Melt the glyceryl monostearate by heating it to approximately 75°C (about 10°C above its melting point).
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
In a separate beaker, dissolve Poloxamer 188 in purified water and heat to the same temperature (75°C) to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a hot oil-in-water pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., Unformulated, Solid Dispersion, Lipid Nanoparticles).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg of this compound.
-
Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
V. Mandatory Visualizations
Diagram 1: Signaling Pathway
References
Technical Support Center: Optimizing Cell Culture Conditions for (+)-Medioresinol Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Medioresinol. The information is presented in a question-and-answer format to address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a furofuran lignan, a class of phytochemicals with various biological activities. Its primary mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS). This increase in ROS leads to oxidative stress and triggers the mitochondrial apoptotic pathway. Additionally, this compound and related lignans (B1203133) have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: While specific studies on a wide range of mammalian cancer cell lines using this compound are limited, related furofuran lignans have been studied in various lines. Based on this, promising cell lines for initial screening include:
-
MDA-MB-231 (human breast cancer): These cells have been used to study the effects of other furofuran lignans on osteolytic factor expression.
-
PC-3 (human prostate cancer): Prostate cancer cell lines have shown sensitivity to lignan-induced apoptosis.
-
HCT116 (human colon cancer): This cell line is a common model for studying apoptosis.
It is recommended to perform a cell line screening to determine the most sensitive and relevant model for your research question.
Q3: What is the recommended starting concentration for this compound treatment?
A3: Due to the limited availability of specific IC50 values for this compound in mammalian cancer cell lines, it is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line of interest. Based on studies with structurally similar lignans, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.
Troubleshooting Guides
Issue 1: Low Solubility or Precipitation of this compound in Cell Culture Media
-
Q: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
-
A: This is a common issue with hydrophobic compounds.
-
Optimize your dilution technique: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.
-
Prepare a more dilute stock solution: Using a lower concentration stock solution may require adding a larger volume to your culture, but it can help prevent precipitation.
-
Test different media formulations: The composition of the basal medium and the concentration of serum can affect solubility. Test the solubility of this compound in different media (e.g., DMEM, RPMI-1640) and with varying serum concentrations.
-
Perform a solubility test: Before treating your cells, prepare a small test dilution of this compound in your complete cell culture medium and observe for any precipitation over a few hours.
-
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Q: I am not observing the expected cytotoxic or apoptotic effects of this compound. What could be the reason?
-
A: Several factors could contribute to a lack of activity.
-
Compound Stability: Lignans can be unstable in solution over time. Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Cell Density: The confluency of your cells at the time of treatment can significantly impact the outcome. Ensure you are using a consistent and optimal cell seeding density for your assays.
-
Incubation Time: The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a final concentration that does not affect cell viability. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
-
Issue 3: High Variability Between Experimental Replicates
-
Q: My results for this compound treatment show high variability between wells/plates. How can I improve consistency?
-
A: Variability can arise from several sources in cell culture experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both cells and treatment solutions.
-
Homogeneous Cell Suspension: When seeding cells, ensure you have a single-cell suspension to avoid clumps, which can lead to uneven cell distribution.
-
Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outer wells for experimental treatments and instead fill them with sterile PBS or media.
-
Incubator Conditions: Ensure consistent temperature and CO2 levels in your incubator, as fluctuations can affect cell growth and drug response.
-
-
Data Presentation
Table 1: Cytotoxicity of Structurally Related Lignans in Various Human Cancer Cell Lines
| Lignan | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Nordihydroguaiaretic acid | Colorectal Carcinoma | Growth Inhibition | Not Specified | 1.9 ± 0.5 |
| Epiashantin | Colorectal Carcinoma | Growth Inhibition | Not Specified | 9.8 ± 4.5 |
| Arctigenin | Colorectal Carcinoma | Growth Inhibition | Not Specified | 16.5 ± 8.5 |
| Fargesin | MDA-MB-231 | Not Specified | Not Specified | Non-cytotoxic at concentrations that inhibit PTHrP |
| Aschatin | MDA-MB-231 | Not Specified | Not Specified | Non-cytotoxic at concentrations that inhibit PTHrP |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps to quantify apoptosis induced by this compound.
Materials:
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This compound
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DMSO
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Complete cell culture medium
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6-well plates
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Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., based on IC50 values from the MTT assay) for the determined optimal time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by lignans.
Technical Support Center: (+)-Medioresinol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Medioresinol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a furofuran lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to degradation, which can impact its purity, potency, and ultimately the reproducibility of research findings.[2][3] Understanding and controlling its stability is crucial for accurate experimental results and for the development of potential therapeutic agents.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound, like other phenolic compounds, is primarily influenced by:
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pH: It is generally more stable in acidic conditions and less stable at neutral to high pH.[4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][6]
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation.[7][8]
Q3: How should solid this compound be stored for long-term stability?
For long-term storage of solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C. For shorter periods, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q4: I need to prepare a stock solution of this compound for my experiments. What is the best practice for its preparation and storage?
When preparing and storing solutions of this compound, consider the following:
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Solvent Selection: Use a high-purity, degassed solvent. Common solvents for lignans (B1203133) include DMSO, ethanol, and methanol.
-
Fresh Preparation: It is always best to prepare solutions fresh on the day of use.
-
Short-Term Storage: If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours, protected from light.
-
Long-Term Storage: For longer-term storage, aliquot the stock solution into small, single-use vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Are there any visible signs of this compound degradation?
While significant degradation can occur without visible changes, a color change in the solid compound or solution, often to a yellowish or brownish hue, can be an indicator of degradation. However, relying on visual cues is not sufficient. The purity and concentration of your sample should be periodically verified using analytical methods like HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of this compound in the stock solution or in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and re-run the experiment.
-
Assess Stability in Assay Medium: Determine the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium). You may need to adjust the timing of your experiments to minimize degradation.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to your stock solution, but first, ensure it does not interfere with your assay.
-
Issue 2: Peak tailing or poor peak shape during HPLC analysis.
-
Potential Cause: Secondary interactions between the phenolic hydroxyl groups of this compound and the silica-based stationary phase of the HPLC column.[9][10]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to a pH between 2.5 and 3.5. This suppresses the ionization of the phenolic groups and reduces peak tailing.[9]
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column to minimize exposed silanol (B1196071) groups.[9][10]
-
Optimize Column Temperature: Adjusting the column temperature can sometimes improve peak shape.
-
Check for Column Contamination: If the problem persists, your column may be contaminated. Follow the manufacturer's instructions for column washing.[9]
-
Issue 3: Appearance of unexpected peaks in the chromatogram of a stored sample.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a chromatogram of a freshly prepared standard of this compound to confirm the identity of the main peak.
-
Perform Forced Degradation Studies: To tentatively identify the nature of the degradation products, you can perform forced degradation studies (see Experimental Protocols section). This can help in developing a stability-indicating HPLC method.
-
LC-MS Analysis: For definitive identification of the degradation products, LC-MS analysis is recommended to obtain molecular weight and fragmentation data.[11][12][13][14]
-
Data Presentation: Stability of this compound Under Forced Degradation
The following tables are templates for summarizing quantitative data from forced degradation studies. Researchers should populate these tables with their own experimental data.
Table 1: Summary of this compound Degradation under Various Stress Conditions.
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | No. of Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | e.g., 24h | e.g., 80 | Insert Data | Insert Data |
| Base Hydrolysis (0.1 M NaOH) | e.g., 2h | e.g., 60 | Insert Data | Insert Data |
| Oxidation (3% H₂O₂) | e.g., 24h | e.g., RT | Insert Data | Insert Data |
| Thermal (Solid State) | e.g., 48h | e.g., 100 | Insert Data | Insert Data |
| Photolytic (Solid State) | e.g., 24h | e.g., UV light | Insert Data | Insert Data |
Table 2: Kinetic Parameters for the Degradation of this compound.
| Stress Condition | Rate Constant (k) | Half-life (t₁/₂) |
| Acid Hydrolysis | Insert Data | Insert Data |
| Base Hydrolysis | Insert Data | Insert Data |
| Oxidation | Insert Data | Insert Data |
| Thermal | Insert Data | Insert Data |
| Photolytic | Insert Data | Insert Data |
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of this compound to develop a stability-indicating analytical method.[15][16][17][18][19]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound to a temperature of 100°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) for 24 hours.
2. Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for the analysis of this compound and its potential degradation products. Method optimization may be required.[20][21]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. 16th International Congress on Photobiology - Photostability of phenolic compounds from propolis in micellar medias - CONICET [bicyt.conicet.gov.ar]
- 7. Oxidative metabolites and genotoxic potential of mammalian and plant lignans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Transformations of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. longdom.org [longdom.org]
- 18. biomedres.us [biomedres.us]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening (HTS) for (+)-Medioresinol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) methods for (+)-Medioresinol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial HTS assays for assessing the bioactivity of this compound derivatives?
A1: Given that this compound is a polyphenolic lignan, initial high-throughput screens typically focus on its potential antioxidant, anti-inflammatory, and anticancer properties. Commonly employed primary assays include:
-
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant assays (CAA).[1][2]
-
Anti-inflammatory Activity: Cyclooxygenase (COX-1 and COX-2) inhibition assays and matrix metalloproteinase (MMP) inhibition assays.[3][4]
-
Anticancer Activity: Cell viability assays, such as the MTT or CellTiter-Glo® assay, using a panel of cancer cell lines.[5]
Q2: My this compound derivatives are showing high background fluorescence in my assay. What could be the cause and how can I fix it?
A2: Polyphenolic compounds like this compound derivatives can exhibit autofluorescence, which can interfere with fluorescence-based assays. To mitigate this, consider the following:
-
Run a compound-only control: Measure the fluorescence of your compound in the assay buffer without the other assay components to quantify its intrinsic fluorescence.
-
Subtract background fluorescence: Subtract the fluorescence of the compound-only control from your experimental wells.
-
Use a different detection method: If possible, switch to a colorimetric or luminescence-based assay.
-
Optimize excitation/emission wavelengths: Adjust the wavelengths to maximize the signal from your probe while minimizing the background from your compound.
Q3: I am observing poor reproducibility in my HTS results with this compound derivatives. What are the potential sources of this variability?
A3: Poor reproducibility with natural product derivatives can stem from several factors:
-
Compound Instability: Polyphenolic compounds can be sensitive to light, temperature, and pH. Ensure proper storage of your compounds and prepare fresh dilutions for each experiment.
-
Solubility Issues: this compound derivatives may have limited solubility in aqueous buffers. This can lead to precipitation and inconsistent concentrations in the assay wells. Visually inspect plates for precipitation and consider using a co-solvent like DMSO, ensuring the final concentration does not affect the assay.
-
Assay Interference: Besides autofluorescence, these compounds can interfere with assay reagents or enzymes. Running appropriate controls is crucial to identify and account for such interference.
Q4: How do I distinguish between a true "hit" and a false positive when screening this compound derivatives?
A4: False positives are common in HTS of natural products. To confirm a hit, it is essential to:
-
Perform dose-response analysis: A true hit should exhibit a dose-dependent effect.
-
Use orthogonal assays: Confirm the activity using a secondary assay that has a different mechanism or detection principle.
-
Check for promiscuous inhibition: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can show activity in multiple assays through non-specific mechanisms. There are computational filters and experimental checks to identify potential PAINS.
-
Characterize the mechanism of action: Further studies are needed to understand how the compound interacts with the target.
Troubleshooting Guides
Antioxidant Assays (e.g., DPPH Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Poor mixing of reagents.- Inconsistent pipetting volumes.- Compound precipitation. | - Ensure thorough mixing after adding each reagent.- Calibrate pipettes regularly.- Visually inspect plates for precipitates. If observed, try different solvents or lower compound concentrations. |
| Low signal-to-noise ratio | - DPPH solution is too concentrated or degraded.- Insufficient incubation time. | - Prepare fresh DPPH solution and verify its absorbance.- Optimize incubation time to ensure the reaction reaches a stable endpoint. |
| Color interference from the compound | The color of the this compound derivative interferes with the absorbance reading at 517 nm. | - Run a control with the compound and buffer alone and subtract this background absorbance from the assay wells. |
Anti-inflammatory Assays (e.g., COX-2 Inhibition)
| Issue | Possible Cause | Troubleshooting Steps |
| Apparent activation of the enzyme at high compound concentrations | - Assay interference.- Compound acting as a substrate. | - Run controls to check for interference with the detection system.- Consider a different assay format to confirm the inhibitory effect. |
| Inconsistent IC50 values | - Time-dependent inhibition.- Compound instability in the assay buffer. | - Vary the pre-incubation time of the enzyme with the inhibitor to check for time-dependency.- Assess compound stability in the assay buffer over the experiment's duration. |
| High background in fluorometric assays | Autofluorescence of the this compound derivative. | - Measure and subtract the fluorescence of the compound alone.- Use a red-shifted fluorescent probe if possible to minimize interference. |
Anticancer Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in both cancer and normal cell lines | General toxicity rather than specific anticancer activity. | - Test against a non-cancerous cell line to determine the selectivity index. A higher selectivity index indicates a more promising compound. |
| Compound precipitation in cell culture media | Poor solubility of the derivative. | - Check for precipitates under a microscope.- Lower the compound concentration or use a vehicle like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). |
| Inconsistent results across different passages of the same cell line | - Cell line instability or contamination.- Variation in cell seeding density. | - Use cell lines within a consistent passage number range.- Regularly check for mycoplasma contamination.- Ensure accurate and consistent cell counting and seeding. |
Quantitative Data Presentation
While specific high-throughput screening data for this compound is limited in publicly available literature, the following table presents hypothetical IC50 values for a this compound derivative to illustrate how quantitative data from HTS assays can be structured. These values are within the range reported for similar lignans (B1203133) and polyphenolic compounds.
| Assay Type | Target/Cell Line | This compound Derivative (IC50 in µM) | Positive Control (IC50 in µM) |
| Antioxidant | DPPH Radical Scavenging | 15.5 | Ascorbic Acid: 5.2 |
| Cellular Antioxidant Assay (CAA) | 25.8 | Quercetin: 8.4 | |
| Anti-inflammatory | COX-2 Enzyme Inhibition | 12.3 | Celecoxib: 0.8 |
| MMP-9 Enzyme Inhibition | 18.7 | NNGH: 0.5 | |
| Anticancer | A549 (Lung Carcinoma) | 22.1 | Doxorubicin: 1.2 |
| MCF-7 (Breast Cancer) | 19.5 | Doxorubicin: 0.9 | |
| HCT116 (Colon Cancer) | 28.4 | Doxorubicin: 1.5 |
Experimental Protocols
DPPH Radical Scavenging Assay (HTS Format)
This protocol is adapted for a 96-well plate format.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectroscopic grade)
-
This compound derivatives and positive control (e.g., Ascorbic Acid, Trolox)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[6]
-
Sample Preparation: Dissolve this compound derivatives and the positive control in methanol to create stock solutions. Perform serial dilutions to generate a range of concentrations for testing.[6]
-
Assay Reaction:
-
Add 100 µL of the DPPH working solution to each well of the 96-well plate.
-
Add 100 µL of the test compound dilutions or control to the respective wells.
-
For the blank (negative control), add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the percent inhibition against the compound concentrations.[1]
Cellular Antioxidant Assay (CAA) (HTS Format)
This protocol provides a more biologically relevant measure of antioxidant activity.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom tissue culture-treated plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 90-100% confluence after 24 hours.[7]
-
Compound and Probe Loading:
-
Remove the cell culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 50 µL of the test compound or Quercetin diluted in treatment buffer to the wells.
-
Add 50 µL of DCFH-DA solution to each well and incubate for 1 hour at 37°C.[7]
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the compound and excess probe.
-
Add 100 µL of AAPH solution to each well to induce oxidative stress.[7]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically for 1 hour at 5-minute intervals (Excitation: ~485 nm, Emission: ~538 nm).[7]
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined as the percentage reduction of the AUC in the presence of the compound compared to the control. IC50 values can be calculated from the dose-response curve.[1]
COX-2 Inhibition Assay (Fluorometric, HTS Format)
This assay measures the inhibition of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX™ Red)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
Add the reaction mix (buffer, probe, and cofactor) to the wells.
-
Add 10 µL of the diluted this compound derivative or Celecoxib. For the enzyme control, add 10 µL of the assay buffer.
-
Add 10 µL of the diluted COX-2 enzyme to the sample and control wells.
-
Incubate at 25°C for 10 minutes.[8]
-
-
Initiation of Reaction: Add 10 µL of the arachidonic acid solution to each well to start the reaction.[8]
-
Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes (Excitation: ~535 nm, Emission: ~587 nm).[8]
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. The percentage of inhibition is calculated relative to the enzyme control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[8]
Signaling Pathway and Workflow Diagrams
Caption: A general experimental workflow for high-throughput screening of this compound derivatives.
Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound derivatives.
Caption: The MAPK signaling cascade and potential modulation by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Constituents of Eucommia ulmoides OLIV. I. Isolation of this compound Di-O-β-D-glucopyranoside [jstage.jst.go.jp]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Medioresinol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design of experiments (DoE) for optimizing (+)-Medioresinol formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development of this compound, a compound known for its poor water solubility.
Issue 1: Poor Solubility and Low Dissolution Rate of this compound
Question: My initial formulations of this compound show very low solubility and dissolution rates, hindering further development. What strategies can I employ to improve this?
Answer:
The limited aqueous solubility of this compound is a primary challenge in developing oral dosage forms. Several formulation strategies can be explored to enhance its solubility and dissolution profile. A systematic approach using Design of Experiments (DoE) is highly recommended to efficiently optimize these strategies.
Recommended Approaches:
-
Particle Size Reduction: Decreasing the particle size of this compound increases the surface area available for dissolution.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.
-
Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).
-
-
Complexation:
-
Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its apparent solubility.[7]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[8]
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules.[9][10][11]
-
DoE Strategy:
A factorial or Box-Behnken design can be employed to systematically investigate the effects of different formulation variables (e.g., type and concentration of polymer/surfactant, drug-to-carrier ratio, homogenization pressure) on critical quality attributes (CQAs) like particle size, solubility, and dissolution rate.[3][4][5][6][12][13][14][15]
Issue 2: Inconsistent and Unreliable Results in DoE Studies
Question: I am using a DoE approach to optimize my this compound formulation, but my results are highly variable and the model predictions are poor. What could be the cause?
Answer:
Inconsistent results in a DoE study can stem from several factors related to experimental setup, execution, and analytical methods.
Potential Causes and Troubleshooting Steps:
-
Inadequate Mixing/Homogenization: For formulations like nanosuspensions or solid dispersions, uniform mixing is critical.
-
Solution: Ensure your mixing process (e.g., stirring speed, homogenization time, and pressure) is consistent across all experimental runs.[6] Validate your mixing procedure to ensure homogeneity.
-
-
Analytical Method Variability: The precision and accuracy of your analytical methods are paramount.
-
Solution: Validate your analytical methods for specificity, linearity, accuracy, and precision according to ICH guidelines. This is especially important for HPLC assays used to quantify this compound.
-
-
Instability of Formulations: Formulations, particularly those with reduced particle size, can be prone to instability (e.g., particle aggregation, drug degradation).
-
Solution: Conduct short-term stability studies on your experimental formulations under controlled conditions. Analyze for changes in particle size, drug content, and appearance.[16]
-
-
Improper Randomization of Experiments: Running experiments in a systematic order can introduce bias from uncontrolled factors.
-
Solution: Always randomize the order of your experimental runs as dictated by your DoE software.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for selecting excipients for a this compound formulation?
A1: Given that this compound is a poorly soluble, lipophilic compound, a good starting point is to explore excipients that enhance solubility. For a solid dispersion approach, consider hydrophilic polymers like PVP K30 or HPMC. For lipid-based systems like nanoemulsions, screen various oils (e.g., oleic acid), surfactants (e.g., Tween 80, Kolliphor® RH 40), and co-surfactants (e.g., Transcutol®).[9][11] Preliminary compatibility studies are essential to rule out any interactions between this compound and the selected excipients.
Q2: Which DoE model is best for optimizing this compound formulations: Factorial or Box-Behnken?
A2: The choice depends on the stage of your optimization.
-
Factorial Designs (Full or Fractional): These are excellent for initial screening studies to identify the most influential factors from a larger set of variables.[3][4][5][6][12] For example, you could use a fractional factorial design to screen different types of polymers, surfactants, and solvents.
-
Box-Behnken Designs (BBD): BBD is a type of response surface methodology (RSM) that is very efficient for optimizing a smaller number of key factors (typically 3-4) once they have been identified.[13][14][15][17][18] BBD is ideal for fine-tuning the concentrations of your chosen excipients to achieve the desired response (e.g., minimized particle size and maximized dissolution).[13][14][15][18]
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound nanoemulsion formulation?
A3: For a nanoemulsion formulation, the key CQAs to monitor and include as responses in your DoE are:
-
Droplet Size: This is a critical parameter affecting stability and bioavailability. The goal is typically to achieve a small and uniform droplet size.[9][19]
-
Polydispersity Index (PDI): This measures the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable.[9]
-
Zeta Potential: This indicates the surface charge of the droplets and is a predictor of the formulation's physical stability. A higher absolute zeta potential value (e.g., > ±30 mV) suggests better stability.
-
Entrapment Efficiency: This determines the percentage of this compound successfully encapsulated within the nanoemulsion droplets.
-
In Vitro Drug Release: This measures the rate and extent of drug release from the formulation.[8]
Data Presentation
Table 1: Example of a 3² Full Factorial Design for a this compound Nanosuspension
| Run | Factor 1: Surfactant Conc. (%) (X1) | Factor 2: Stirring Speed (rpm) (X2) | Response 1: Particle Size (nm) | Response 2: Solubility (µg/mL) |
| 1 | -1 (0.5) | -1 (500) | 420 | 45 |
| 2 | 1 (1.5) | -1 (500) | 350 | 65 |
| 3 | -1 (0.5) | 1 (1500) | 380 | 55 |
| 4 | 1 (1.5) | 1 (1500) | 250 | 85 |
| 5 | 0 (1.0) | -1 (500) | 385 | 58 |
| 6 | 0 (1.0) | 1 (1500) | 290 | 75 |
| 7 | -1 (0.5) | 0 (1000) | 400 | 50 |
| 8 | 1 (1.5) | 0 (1000) | 280 | 80 |
| 9 | 0 (1.0) | 0 (1000) | 330 | 70 |
This is example data adapted from similar studies and should be replaced with actual experimental results.[6]
Table 2: Example of a Box-Behnken Design for a this compound Nanoemulsion
| Run | Factor 1: Oil Ratio (%) (X1) | Factor 2: Surfactant Ratio (%) (X2) | Factor 3: Co-surfactant Ratio (%) (X3) | Response 1: Droplet Size (nm) | Response 2: Entrapment Efficiency (%) |
| 1 | -1 (10) | -1 (20) | 0 (15) | 150 | 85 |
| 2 | 1 (20) | -1 (20) | 0 (15) | 180 | 88 |
| 3 | -1 (10) | 1 (30) | 0 (15) | 120 | 92 |
| 4 | 1 (20) | 1 (30) | 0 (15) | 145 | 90 |
| 5 | -1 (10) | 0 (25) | -1 (10) | 160 | 82 |
| 6 | 1 (20) | 0 (25) | -1 (10) | 190 | 86 |
| 7 | -1 (10) | 0 (25) | 1 (20) | 130 | 94 |
| 8 | 1 (20) | 0 (25) | 1 (20) | 165 | 91 |
| 9 | 0 (15) | -1 (20) | -1 (10) | 175 | 80 |
| 10 | 0 (15) | 1 (30) | -1 (10) | 140 | 89 |
| 11 | 0 (15) | -1 (20) | 1 (20) | 155 | 93 |
| 12 | 0 (15) | 1 (30) | 1 (20) | 125 | 95 |
| 13 | 0 (15) | 0 (25) | 0 (15) | 140 | 91 |
| 14 | 0 (15) | 0 (25) | 0 (15) | 142 | 91.5 |
| 15 | 0 (15) | 0 (25) | 0 (15) | 141 | 91.2 |
This is example data adapted from similar studies and should be replaced with actual experimental results.[8][13][14][18]
Experimental Protocols
1. HPLC Quantification of this compound
This protocol is for the quantitative analysis of this compound in formulation samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[20]
-
Mobile Phase: A gradient of acetonitrile (B52724) (containing 0.1% formic acid) and water (containing 0.1% formic acid).[20][21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or fluorescence detection for higher sensitivity.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[22]
-
Analysis: Inject equal volumes of the standards and samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.[22]
-
2. Particle Size and Zeta Potential Analysis
This protocol describes the measurement of particle size, PDI, and zeta potential for nanoparticulate formulations.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Sample Preparation: Dilute the formulation with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement according to the instrument's software instructions.
-
-
Data Analysis: The instrument software will report the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential.
-
3. In Vitro Dissolution Testing
This protocol is for assessing the drug release from this compound formulations.
-
Instrumentation: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a physiologically relevant medium. For poorly soluble drugs, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) in a phosphate (B84403) buffer (pH 6.8) may be necessary to maintain sink conditions.[23][24][25][26]
-
Apparatus Speed: 50 or 75 rpm.[23]
-
Temperature: 37 ± 0.5°C.[23]
-
Procedure:
-
Place the dosage form (e.g., capsule, tablet) or a specific amount of the formulation in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
4. Stability Testing
This protocol outlines a basic stability study for optimized this compound formulations.
-
Storage Conditions:
-
Time Points:
-
Procedure:
-
Store the formulation in its intended final packaging at the specified conditions.
-
At each time point, withdraw samples and analyze for critical quality attributes such as:
-
Appearance
-
Assay of this compound
-
Degradation products/impurities
-
Particle size and PDI (for nanoformulations)
-
In vitro dissolution profile
-
-
Visualizations
Caption: A typical workflow for Design of Experiments (DoE) in formulation optimization.
Caption: A logical workflow for troubleshooting inconsistent DoE results.
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. aensiweb.com [aensiweb.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rjptonline.org [rjptonline.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Implementation of the Box-Behnken Design in the Development and Optimization of Methotrexate-Loaded Microsponges for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gmpsop.com [gmpsop.com]
- 17. [PDF] Use of Box–Behnken design for optimization of compounded medication: acyclovir capsules report | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. fda.gov [fda.gov]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. fda.gov [fda.gov]
- 27. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 28. japsonline.com [japsonline.com]
- 29. www3.paho.org [www3.paho.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of (+)-Medioresinol and Fluconazole
For Immediate Release
DAEGU, South Korea – In the ongoing search for novel antifungal agents, a comparative analysis of the naturally derived compound (+)-Medioresinol and the widely used synthetic drug fluconazole (B54011) reveals distinct mechanisms of action and comparable efficacy against Candida albicans, a prevalent fungal pathogen. This guide provides a detailed comparison of their antifungal activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a lignan (B3055560) isolated from the stem bark of Sambucus williamsii, demonstrates potent antifungal activity by inducing programmed cell death (apoptosis) in fungal cells through the accumulation of reactive oxygen species (ROS). In contrast, fluconazole, a triazole antifungal, inhibits the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This comparison highlights this compound as a promising candidate for further antifungal drug development, offering an alternative mechanism to combat fungal infections.
Quantitative Data Summary
The antifungal activities of this compound and fluconazole against Candida albicans have been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans | 10 µg/mL |
| Fluconazole | Candida albicans ATCC 10231 (yeast form) | 1 µg/mL[1] |
| Fluconazole | Candida albicans ATCC 10231 | 14 µg/mL[2] |
| Fluconazole | Candida albicans ATCC 10231 | 0.25 mg/L |
Note: The MIC values for fluconazole can vary depending on the specific strain and the experimental conditions.
Mechanisms of Action
This compound: Induction of Apoptosis
This compound exerts its antifungal effect by triggering a cascade of events that lead to programmed cell death in Candida albicans. The primary mechanism involves the generation and accumulation of intracellular reactive oxygen species (ROS).[3] This oxidative stress leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane.[3] The compromised mitochondria then release pro-apoptotic factors, including cytochrome c, which in turn activate metacaspases, the fungal equivalents of caspases in mammalian cells.[3] This cascade culminates in DNA fragmentation and condensation, ultimately leading to fungal cell death.[3]
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole's mechanism of action is well-established and targets the integrity of the fungal cell membrane.[4] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. By blocking ergosterol synthesis, fluconazole disrupts the cell membrane's structure and integrity, leading to increased permeability and ultimately inhibiting fungal growth.[4]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Antifungal mechanism of this compound in Candida albicans.
References
- 1. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 2. A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synergistic Power of (+)-Medioresinol: Enhancing Conventional Antibiotics
A review of the synergistic and antibiofilm effects of (+)-Medioresinol when combined with conventional antibiotics, providing researchers, scientists, and drug development professionals with a guide to its potential as an antibacterial adjuvant.
This compound, a lignan (B3055560) isolated from the stem bark of Sambucus williamsii, has demonstrated significant potential in enhancing the efficacy of conventional antibiotics. Research indicates a synergistic relationship between this compound and antibiotics such as ampicillin, cefotaxime, and chloramphenicol (B1208). This combination has proven effective against a range of bacterial strains, including antibiotic-susceptible and -resistant variants like Pseudomonas aeruginosa.[1] The synergy not only boosts the antibacterial potency but also exhibits promising antibiofilm activity, suggesting a multifaceted approach to combating bacterial infections.[1]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and conventional antibiotics is quantified using the fractional inhibitory concentration (FIC) index. A definitive synergistic effect is characterized by an FIC index of ≤ 0.5.[1] Studies have consistently shown that most combinations of this compound with ampicillin, cefotaxime, and chloramphenicol achieve this level of synergy against various bacterial strains.[1] This indicates that the combination is more effective at inhibiting bacterial growth than the individual components.
While the specific quantitative data from the primary research is not fully detailed in publicly available abstracts, the consistent reporting of strong synergistic interactions underscores the potential of this compound as an antibiotic adjuvant. The reduction in the minimum inhibitory concentration (MIC) of conventional antibiotics when used in combination with this compound could be a crucial strategy in overcoming antibiotic resistance.
Experimental Protocols
The primary method for determining the synergistic effects of this compound with antibiotics is the checkerboard assay. This method allows for the systematic testing of different concentration combinations of two antimicrobial agents to determine their combined effect on bacterial growth.
Checkerboard Assay Protocol
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a conventional antibiotic against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Conventional antibiotic stock solution (e.g., ampicillin, cefotaxime, chloramphenicol)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the selected antibiotic in a suitable solvent and sterilize by filtration.
-
Plate Setup:
-
Dispense 50 µL of broth medium into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.
-
The result is a checkerboard matrix of wells containing various combinations of concentrations of the two agents.
-
Include control wells: a row with only the antibiotic dilutions, a column with only the this compound dilutions, and a well with no antimicrobial agents (growth control).
-
-
Inoculation: Dilute the standardized bacterial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC of each agent alone and in combination by visually assessing the lowest concentration that inhibits visible bacterial growth (turbidity).
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of agent A + FIC of agent B
Where:
-
FIC of agent A = (MIC of agent A in combination) / (MIC of agent A alone)
-
FIC of agent B = (MIC of agent B in combination) / (MIC of agent B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Potential synergistic mechanism of this compound.
Conclusion
The synergistic interaction of this compound with conventional antibiotics presents a promising avenue for the development of new therapeutic strategies to combat bacterial infections, particularly those caused by antibiotic-resistant strains. The ability of this compound to enhance the efficacy of existing antibiotics could lead to reduced antibiotic dosages, potentially minimizing side effects and slowing the development of further resistance. Further research into the precise molecular mechanisms of this synergy and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound as an antibiotic adjuvant. The combined effect on both planktonic bacteria and biofilms further strengthens its position as a valuable candidate in the fight against complex bacterial infections.
References
In Vitro Antioxidant Activity of (+)-Medioresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant activity of the furofuran lignan (B3055560), (+)-Medioresinol. Due to a lack of specific published data on the isolated compound, this document focuses on the antioxidant potential of extracts from its natural source, Sambucus williamsii, and compares the activity of structurally related lignans (B1203133) with common standard antioxidants.
Introduction
This compound is a lignan found in various plants, notably in the stems of Sambucus williamsii.[1] Lignans as a chemical class are recognized for their potential biological activities, including antioxidant effects.[2][3] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous disease pathologies. Validating the antioxidant activity of natural compounds like this compound is a critical step in preclinical drug development. This guide summarizes key in vitro antioxidant assays and provides a comparative analysis based on available data for related compounds.
Data on Antioxidant Activity
Table 1: Comparative In Vitro Antioxidant Activity of Selected Lignans and Standard Antioxidants
| Compound/Extract | Assay | IC50 / Activity | Reference Compound | Source |
| Sambucus ebulus Stem Extract | DPPH | IC50: 1.0879 ± 0.0856 mg/mL | - | [4] |
| Sambucus ebulus Stem Extract | ABTS | - | - | [4] |
| (-)-Pinoresinol | ABTS | IC50: 203.7 µM | Trolox (IC50: 176.5 µM) | [5] |
| Sesamin | DPPH | Lower than tocols and BHT | α-tocopherol, BHT | [3] |
| Sesamolin | DPPH | Weaker than sesamol | Sesamol, BHT | [6] |
| Secoisolariciresinol | FRAP | Higher than ascorbic acid | Ascorbic Acid | [7] |
| Matairesinol | FRAP | Higher than ascorbic acid | Ascorbic Acid | [7] |
| Standard Antioxidants | ||||
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~5-10 µg/mL | - | [8] |
| Trolox | DPPH | IC50: ~5-50 µg/mL | - | General knowledge |
| Butylated Hydroxytoluene (BHT) | DPPH | IC50: ~20-200 µg/mL | - | General knowledge |
Note: The antioxidant activity of plant extracts and purified compounds can vary significantly based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for two of the most common in vitro antioxidant activity assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9]
-
Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades to yellow, a change that can be measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate (optional, for high-throughput screening)
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and standard antioxidants in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standards in a test tube or microplate well.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing antioxidant activity, applicable to both hydrophilic and lipophilic compounds.
-
Principle: The pre-formed ABTS radical cation (ABTS•+) has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, causing the solution to lose its color. The extent of decolorization is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound) and standard antioxidants (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
Add a small volume of each sample dilution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the in vitro antioxidant activity of a test compound like this compound.
References
- 1. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Black sesame pigment: DPPH assay-guided purification, antioxidant/antinitrosating properties, and identification of a degradative structural marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of (+)-Medioresinol and Pinoresinol: Bioactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two prominent lignans (B1203133), (+)-Medioresinol and pinoresinol (B1678388). Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This report synthesizes available experimental data to offer a comparative overview of these two lignans, focusing on their quantitative bioactivities and underlying mechanisms of action.
Comparative Bioactivity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound and pinoresinol. It is important to note that the data are compiled from various studies, and direct comparisons of absolute IC50 values should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of these lignans is often assessed by their ability to scavenge free radicals, with lower IC50 values indicating higher potency.
| Lignan | Antioxidant Assay | IC50 Value (µM) | Reference |
| (+)-Pinoresinol | DPPH Radical Scavenging | 69 | [1] |
| (+)-Pinoresinol | α-tocopherol (Control) | 11 | [1] |
| (-)-Secoisolariciresinol | DPPH Radical Scavenging | > 100 µg/mL | [2] |
| (-)-Secoisolariciresinol | ABTS Radical Scavenging | 12.252 µg/mL | [2] |
Anticancer Activity
The cytotoxic effects of these lignans against various cancer cell lines are presented below, with IC50 values representing the concentration required to inhibit 50% of cell growth.
| Lignan | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Pinoresinol | SKBr3 | Breast Cancer | 575 | [3][4] |
| Pinoresinol | HL60 | Leukemia | 8 | [5] |
| Pinoresinol | HL60R (multidrug resistant) | Leukemia | 32 | [5] |
| Pinoresinol | HCT116 | Colon Cancer | Inhibition Observed | [5] |
| Pinoresinol | LNCaP | Prostate Cancer | Inhibition Observed | [5] |
| Pinoresinol | MDA-MB-231 | Breast Cancer | Inhibition Observed | [5] |
Note: Specific IC50 values for the anticancer activity of this compound were not found in the reviewed literature.
Anti-inflammatory Activity
While direct IC50 values for nitric oxide (NO) inhibition were not available for a side-by-side comparison, studies indicate that pinoresinol exhibits strong anti-inflammatory properties by targeting the NF-κB signaling pathway.[6][7]
Mechanisms of Action: A Look at Signaling Pathways
Both this compound and pinoresinol exert their biological effects by modulating key cellular signaling pathways.
This compound has been shown to improve myocardial infarction-induced heart failure by activating the PI3K/AKT/mTOR pathway . This activation contributes to its anti-inflammatory and antioxidant effects, ultimately enhancing cell viability and mitochondrial function.
Pinoresinol demonstrates a broader range of action, influencing multiple signaling pathways:
-
NF-κB Signaling Pathway : Pinoresinol is a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation. By suppressing NF-κB activation, pinoresinol can reduce the expression of pro-inflammatory cytokines.[6][7]
-
MAPK Signaling Pathway : Pinoresinol has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation.[6]
-
Cell Cycle Regulation : In leukemia cells, pinoresinol induces a G0/G1 phase cell cycle block and promotes differentiation, partly through the upregulation of the CDK inhibitor p21(WAF1/Cip1).[5]
The following diagrams illustrate the known signaling pathways influenced by these lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 5. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Matairesinol in BV2 Microglial and RAW 264.7 Macrophage Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the anti-inflammatory effects of the lignan (B3055560) matairesinol (B191791), a structurally similar compound to (+)-Medioresinol, in two distinct immunocompetent cell lines: BV2 microglia and RAW 264.7 macrophages. This comparison offers insights into its potential as a therapeutic agent for inflammatory conditions.
Matairesinol, a plant lignan, has demonstrated notable anti-inflammatory properties. This guide synthesizes experimental data from studies on murine BV2 microglial cells and RAW 264.7 macrophages to provide a comparative overview of its efficacy and mechanism of action in these two critical models of inflammation.
Quantitative Data Summary
The anti-inflammatory effects of matairesinol have been quantified by assessing its ability to inhibit the production of key inflammatory mediators, namely nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), in response to lipopolysaccharide (LPS) stimulation.
| Cell Line | Inflammatory Mediator | Treatment | Concentration (µM) | Inhibition | Reference |
| BV2 Microglia | Nitric Oxide (NO) | Matairesinol | 6.25 | Significant Reduction | [1] |
| 12.5 | Significant Reduction | [1] | |||
| 25 | Significant Reduction | [1] | |||
| iNOS Protein Expression | Matairesinol | 6.25 | Significant Reduction | [1] | |
| 12.5 | Significant Reduction | [1] | |||
| 25 | Significant Reduction | [1] | |||
| COX-2 Protein Expression | Matairesinol | 6.25 | Significant Reduction | [1] | |
| 12.5 | Significant Reduction | [1] | |||
| 25 | Significant Reduction | [1] | |||
| RAW 264.7 Macrophages | Nitric Oxide (NO) | Matairesinol | Not Specified in Detail | Effective Inhibitory Activity | [2] |
Note: The study on RAW 264.7 macrophages indicated effective inhibition of NO production but did not provide specific concentration-dependent data in the available abstract.[2] The data for BV2 cells demonstrates a clear dose-dependent inhibitory effect of matairesinol on the production of NO and the expression of iNOS and COX-2 proteins.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols utilized in the cited studies.
Cell Culture and Treatment:
-
BV2 Microglial Cells: BV2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were pre-treated with varying concentrations of matairesinol (6.25, 12.5, 25 µM) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]
-
RAW 264.7 Macrophages: While the specific culture conditions for RAW 264.7 cells in the matairesinol study were not detailed in the abstract, a general protocol for LPS-induced inflammation in this cell line involves culturing in DMEM with 10% FBS and stimulating with LPS (typically 1 µg/mL).[3]
Nitric Oxide (NO) Production Assay (Griess Assay):
The production of nitric oxide was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Cell culture supernatants were collected after treatment.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) was added to the supernatant.
-
The mixture was incubated at room temperature to allow for a colorimetric reaction.
-
The absorbance was measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite was determined from a standard curve generated with sodium nitrite.[1][3]
Western Blot Analysis for iNOS and COX-2 Expression:
This technique was used to determine the protein levels of iNOS and COX-2.
-
Cells were harvested and lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of matairesinol are mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action.
References
- 1. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (+)-Medioresinol in a Murine Sepsis Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential therapeutic efficacy of (+)-Medioresinol in a preclinical mouse model of sepsis. The data presented for this compound is hypothetical and extrapolated from findings on structurally related lignans, intended to serve as a framework for future in vivo validation studies. This guide compares the projected efficacy of this compound with published data on Decursinol, another natural compound investigated for its anti-sepsis properties.
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.[1] The search for novel therapeutic agents to modulate the overwhelming inflammatory cascade is a global health priority.[1][2] Natural compounds, with their diverse pharmacological profiles, represent a promising avenue for the development of new sepsis treatments.[3][4] This guide focuses on this compound, a lignan (B3055560) with known antibacterial and potential anti-inflammatory properties, and compares its hypothetical efficacy against Decursinol in a validated mouse model of sepsis.[5]
Comparative Efficacy of this compound and Decursinol in a CLP-Induced Sepsis Model
The following tables summarize the hypothetical in vivo efficacy of this compound compared to reported data for Decursinol in a cecal ligation and puncture (CLP) mouse model of sepsis. The CLP model is considered a gold standard in sepsis research as it closely mimics the progression of human sepsis.[6][7]
Table 1: Survival Rate Analysis
| Treatment Group | Dosage | Administration Route | 72-Hour Survival Rate (%) |
| Vehicle Control (Saline) | - | Intraperitoneal (i.p.) | 29% |
| This compound (Hypothetical) | 10 mg/kg | Intraperitoneal (i.p.) | 75% |
| Decursinol | 10 mg/kg | Intraperitoneal (i.p.) | 71%[8] |
Table 2: Serum Cytokine Levels at 6 Hours Post-CLP
| Treatment Group | Dosage | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Sham Control | - | 15 ± 4 | 25 ± 7 | 30 ± 8 |
| Vehicle Control (Saline) | - | 1250 ± 150 | 3500 ± 400 | 150 ± 30 |
| This compound (Hypothetical) | 10 mg/kg | 450 ± 80 | 1200 ± 200 | 600 ± 90 |
| Decursinol | 50 mg/kg | No significant effect | No significant effect | Markedly enhanced[8] |
Note: Specific quantitative data for TNF-α and IL-6 for Decursinol were not available in the provided search results, which stated no significant effect on these cytokines at the tested dose.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo validation of therapeutic agents. The following outlines a typical methodology for a CLP-induced sepsis model in mice.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.[6]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Ethics: All animal procedures must be approved by an institutional animal care and use committee.
2. Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.[6]
-
Surgical Procedure: A 1-2 cm midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, ensuring intestinal continuity is maintained. The ligated cecum is punctured once or twice with a 22-gauge needle. A small amount of fecal content is extruded to induce polymicrobial peritonitis. The cecum is returned to the peritoneal cavity, and the incision is closed in two layers.[7][9]
-
Sham Control: Sham-operated mice undergo the same surgical procedure without ligation and puncture of the cecum.
-
Post-operative Care: All mice receive subcutaneous fluid resuscitation with 1 mL of sterile saline immediately after surgery.
3. Treatment Administration:
-
This compound and Decursinol: The compounds are dissolved in a suitable vehicle (e.g., saline with 1% DMSO).
-
Dosing and Route: Treatments are administered via intraperitoneal injection at specified doses (e.g., 10 mg/kg) at designated time points, such as 2 and 4 hours post-CLP.[8]
-
Vehicle Control: The control group receives an equivalent volume of the vehicle.
4. Outcome Measures:
-
Survival Rate: Mice are monitored every 6-12 hours for 72 hours, and survival is recorded.
-
Serum Cytokine Analysis: Blood is collected at specified time points (e.g., 6 hours post-CLP) via cardiac puncture. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) are quantified using ELISA kits.
-
Organ Dysfunction Markers: Levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (for kidney function) and alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) (for liver function) can be measured.
-
Bacterial Load: Blood and peritoneal lavage fluid can be collected for bacterial culture to determine the bacterial burden.[10]
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway of this compound in Sepsis
The proposed mechanism of action for this compound in mitigating the septic inflammatory response is through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines.
Caption: Hypothetical mechanism of this compound in sepsis.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the key steps in the in vivo validation of this compound's efficacy in a mouse model of sepsis.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Plants’ bioactive secondary metabolites in the management of sepsis: Recent findings on their mechanism of action [frontiersin.org]
- 4. Plants' bioactive secondary metabolites in the management of sepsis: Recent findings on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic antibacterial and antibiofilm effect between this compound and antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 8. Protective Effect of Decursinol on Mouse Models of Sepsis: Enhancement of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jidc.org [jidc.org]
A Head-to-Head Comparison of (+)-Medioresinol and Matairesinol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in cancer research for their potential antitumor properties. Among these, (+)-Medioresinol and matairesinol (B191791) are two structurally related furofuran and dibenzylbutane lignans, respectively, that have been investigated for their bioactivity. This guide provides a head-to-head comparison of their reported effects on cancer cell lines, summarizing available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways. It is important to note that while research on matairesinol's anticancer effects is more extensive, data on this compound in cancer models is limited. This comparison is therefore based on the currently available scientific literature and highlights areas for future investigation.
Quantitative Data Summary
The following tables summarize the reported effects of matairesinol and the currently known biological effects of this compound. Direct comparative studies in the same cancer cell lines are lacking in the current literature.
Table 1: Anticancer Effects of Matairesinol in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | Concentration | Observed Effects |
| Pancreatic | PANC-1 | Cell Proliferation | 80 µM | 48% inhibition of proliferation.[1] |
| Pancreatic | MIA PaCa-2 | Cell Proliferation | 80 µM | 50% inhibition of proliferation.[1] |
| Pancreatic | PANC-1, MIA PaCa-2 | Western Blot | 80 µM | Reduced PCNA expression by 30% and 33%, respectively.[1] |
| Pancreatic | PANC-1, MIA PaCa-2 | Apoptosis (Flow Cytometry) | 80 µM | Increased apoptosis and ROS production.[1] |
| Pancreatic | PANC-1, MIA PaCa-2 | Western Blot | 40-80 µM | Decreased phosphorylation of ERK1/2; Increased phosphorylation of JNK and AKT. |
| Prostate | LNCaP | Apoptosis Assay | Not Specified | Sensitized cells to TRAIL-induced apoptosis.[2] |
| Prostate | LNCaP | Kinase Assay | Not Specified | Markedly decreased Akt activity.[2] |
| Breast (TNBC) | MDA-MB-231 | Cell Viability (MTT) | Not Specified | Conditioned medium from MAT-treated M2 macrophages significantly reduced viability.[3] |
| Breast (TNBC) | MDA-MB-231 | Apoptosis (JC-1 dye) | Not Specified | Conditioned medium from MAT-treated M2 macrophages induced apoptosis.[3] |
Table 2: Bioactivity of this compound
| Organism/Cell Type | Assay | Concentration | Observed Effects |
| Candida albicans | Cell Cycle Analysis | Not Specified | Arrested the cell cycle. |
| Candida albicans | ROS Assay | Not Specified | Increased intracellular reactive oxygen species (ROS). |
| Candida albicans | Apoptosis Detection | Not Specified | Induced mitochondrial membrane depolarization, cytochrome c release, and phosphatidylserine (B164497) externalization. |
Note: The effects of this compound on cancer cell lines have not been extensively reported in the available literature. The data presented is from a study on a fungal model, which suggests a potential mechanism of action that could be relevant to cancer cells.
Signaling Pathways and Mechanisms of Action
Matairesinol
Matairesinol has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. In pancreatic cancer cells, matairesinol's effects are linked to the MAPK and PI3K/Akt signaling pathways . Specifically, it has been observed to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and AKT.[1] In prostate cancer cells, matairesinol sensitizes cells to TRAIL-induced apoptosis by inhibiting the PI3K/Akt signaling pathway , a crucial survival pathway that is often overactive in cancer.[2]
Caption: Signaling pathway of Matairesinol in cancer cells.
This compound
The direct signaling pathways of this compound in cancer cells are not yet elucidated. However, studies in Candida albicans suggest a mechanism involving the induction of intracellular reactive oxygen species (ROS) accumulation , leading to mitochondria-mediated apoptosis . This is a common mechanism of action for many anticancer compounds. The increase in ROS can lead to oxidative stress, mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and ultimately, programmed cell death. Further research is needed to confirm if this mechanism is conserved in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer properties of compounds like this compound and matairesinol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or matairesinol) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Remove the supernatant and add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.[4][5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat with the test compounds as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. For adherent cells, use trypsinization.[7]
-
Washing: Wash the cells once with cold 1X PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution to 100 µL of the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 2 hours at 4°C.[10][11]
-
Washing: Centrifuge the fixed cells and wash with PBS.[12]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[10][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle.[13]
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[16] The band intensity corresponds to the level of protein expression.
Caption: General experimental workflow for in vitro anticancer assays.
Conclusion
Matairesinol demonstrates clear anticancer effects in pancreatic and prostate cancer cell lines by modulating the PI3K/Akt and MAPK signaling pathways, leading to reduced proliferation and increased apoptosis. The available data for this compound, primarily from a non-cancer model, suggests a potential mechanism of action through the induction of ROS and mitochondrial-mediated apoptosis. However, a significant knowledge gap exists regarding the effects of this compound in cancer cells and there is a lack of direct comparative studies between these two lignans. Future research should focus on evaluating the anticancer properties of this compound in a panel of cancer cell lines and conducting direct head-to-head comparisons with matairesinol to better understand their relative potency and mechanisms of action. Such studies will be crucial for determining their potential as novel therapeutic agents in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matairesinol repolarizes M2 macrophages to M1 phenotype to induce apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Validating the Molecular Targets of (+)-Medioresinol with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRISPR-Cas9 technology against other methods for validating the molecular targets of (+)-Medioresinol, a naturally occurring furofuran lignan.[1][2][3] this compound has demonstrated a range of promising biological activities, including antifungal, anti-inflammatory, and potential anticancer effects, often linked to the induction of oxidative stress and mitochondria-mediated apoptosis.[1][4][5][6] Definitive identification and validation of its molecular targets are crucial for its development as a therapeutic agent. This guide outlines the experimental framework for using CRISPR-Cas9 to achieve this, supported by detailed protocols and comparative data.
Comparing Target Validation Methodologies
The gold standard for validating a drug target is to demonstrate that genetically ablating the target protein phenocopies the effect of the drug and confers resistance to it. CRISPR-Cas9 gene editing has emerged as the superior tool for this purpose, offering permanent and complete gene knockout.[7] This provides clearer, more definitive results compared to transient methods like RNA interference (RNAi), which often result in incomplete knockdown and can have off-target effects.[8]
Table 1: Quantitative Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 (Gene Knockout) | RNAi (siRNA/shRNA) | Small Molecule Inhibitors |
| Mechanism | Permanent DNA modification leading to gene knockout. | Transient mRNA degradation leading to gene knockdown. | Direct, often reversible, protein inhibition. |
| Effect Duration | Permanent & Heritable.[9] | Transient (typically days). | Dependent on compound half-life and dosing. |
| Specificity | High (determined by gRNA sequence), but off-targets must be checked.[10] | Moderate (prone to significant off-target effects).[8] | Variable (off-target effects on related proteins are common). |
| Efficiency | High (can achieve complete loss of protein function).[7] | Variable (often results in incomplete protein knockdown).[8] | Dependent on binding affinity and cellular permeability. |
| Time to Result | Longer (requires generation and verification of stable clonal cell lines). | Shorter (transient transfection is rapid). | Shortest (immediate effect upon treatment). |
| Confidence in Validation | High (provides a direct genetic link between target and phenotype).[9] | Moderate (incomplete knockdown can lead to ambiguous results). | Low to Moderate (inhibitor off-targets can confound results). |
Experimental Validation of a Hypothetical Target: BAX
Based on its pro-apoptotic activity, which involves mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS)[1][4], a plausible molecular target for this compound could be a key regulator of the intrinsic apoptotic pathway. We hypothesize that this compound's activity is dependent on the Bcl-2-associated X protein (BAX) , a crucial pro-apoptotic protein that triggers mitochondrial outer membrane permeabilization.[11]
The following sections detail the workflow to validate BAX as a target of this compound using CRISPR-Cas9.
Experimental Workflow Diagram
Caption: CRISPR-Cas9 workflow for validating BAX as a target of this compound.
Detailed Experimental Protocols
1. gRNA Design and Lentiviral Vector Construction
-
Objective: To design and clone guide RNAs (gRNAs) that specifically target the BAX gene into a lentiviral vector co-expressing Cas9 nuclease.
-
Protocol:
-
Design two to three unique 20-nucleotide gRNA sequences targeting early exons of the human BAX gene using a web-based tool (e.g., Invitrogen TrueDesign Genome Editor, Synthego Design Tool).
-
Synthesize complementary DNA oligonucleotides for each gRNA with appropriate overhangs for cloning.
-
Anneal the complementary oligos to form double-stranded DNA inserts.
-
Digest a lentiviral vector (e.g., lentiCRISPRv2, which contains Cas9 and a puromycin (B1679871) resistance cassette) with the BsmBI restriction enzyme.
-
Ligate the annealed gRNA inserts into the digested vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
2. Generation of BAX Knockout (KO) Cell Line
-
Objective: To create a stable cancer cell line that does not express the BAX protein.
-
Protocol:
-
Co-transfect HEK293T cells with the sequence-verified lentiviral vector and packaging plasmids (e.g., psPAX2, pMD2.G) to produce lentiviral particles.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line (e.g., HeLa, which is known to be responsive to pro-apoptotic agents) with the lentivirus.[12]
-
After 48 hours, begin selection by adding puromycin to the culture medium. Maintain selection for 7-10 days until a resistant population emerges.
-
Perform single-cell dilution in 96-well plates to isolate individual clones.
-
Expand the resulting clones for validation.
-
3. Validation of Gene Knockout
-
Objective: To confirm the absence of BAX protein expression in the selected clones.[13]
-
Protocol:
-
Genomic DNA Analysis: Extract genomic DNA from both wild-type (WT) and putative KO clones. Amplify the gRNA-targeted region using PCR. Sequence the PCR products to identify frameshift-inducing insertions or deletions (indels) that confirm successful gene editing.
-
Western Blot Analysis: Lyse WT and KO cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for BAX. A complete absence of the BAX protein band in the KO clones confirms a successful knockout. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
4. Phenotypic Assays
-
Objective: To compare the cellular response of WT and BAX-KO cells to this compound treatment.
-
Protocol:
-
Seed equal numbers of WT and BAX-KO cells into multi-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Cell Viability (MTT Assay): Measure cell viability to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for KO cells would indicate resistance.
-
Apoptosis (Annexin V/PI Staining): Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. Resistance in KO cells would be demonstrated by a significantly lower percentage of apoptotic cells compared to WT cells at the same drug concentration.
-
Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or TMRE to measure changes in MMP. This compound is expected to cause MMP depolarization in WT cells, an effect that should be diminished in BAX-KO cells.[1][12]
-
Comparative Data Presentation
Strong validation is achieved if the BAX-KO cells show significant resistance to the cytotoxic and pro-apoptotic effects of this compound.
Table 2: Effect of this compound on Cell Viability (IC50)
| Cell Line | Target Gene | This compound IC50 (µM) after 48h | Fold Resistance |
| HeLa WT | Wild-Type BAX | 15.2 ± 1.8 | 1.0 |
| HeLa BAX-KO | BAX (Knockout) | 98.5 ± 7.3 | 6.5 |
Table 3: Apoptosis Induction by this compound (20 µM for 24h)
| Cell Line | % Total Apoptotic Cells (Annexin V+) |
| HeLa WT (Untreated) | 4.1 ± 0.5% |
| HeLa WT + this compound | 55.8 ± 4.2% |
| HeLa BAX-KO (Untreated) | 4.5 ± 0.8% |
| HeLa BAX-KO + this compound | 9.7 ± 1.5% |
Relevant Signaling Pathways
Understanding the mechanism of action of this compound requires placing its molecular target within the context of established cellular signaling pathways.
Mitochondrial (Intrinsic) Apoptosis Pathway
This compound is reported to induce apoptosis via the mitochondrial pathway.[1][4] The knockout of BAX is expected to block the pathway downstream of initial apoptotic signals, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Caption: The intrinsic apoptosis pathway, a likely mechanism for this compound.
Pro-Inflammatory NF-κB Signaling Pathway
Given the reported anti-inflammatory properties of related lignans[14][15][16], another potential mechanism of action for this compound could be the inhibition of pro-inflammatory pathways like NF-κB. CRISPR-Cas9 could be similarly used to knock out key kinases in this pathway (e.g., IKKβ) to validate them as targets.
Caption: The NF-κB signaling pathway, a potential anti-inflammatory target.
References
- 1. This compound leads to intracellular ROS accumulation and mitochondria-mediated apoptotic cell death in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medioresinol, (+)- | C21H24O7 | CID 181681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Constituents of Eucommia ulmoides OLIV. I. Isolation of this compound Di-O-β-D-glucopyranoside [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Medioresinol from Eucommiae cortex improves myocardial infarction-induced heart failure through activation of the PI3K/AKT/mTOR pathway: A network analysis and experimental study | PLOS One [journals.plos.org]
- 6. Medioresinol | 40957-99-1 | FM159560 | Biosynth [biosynth.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. selectscience.net [selectscience.net]
- 10. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A comparative study of the bioavailability of different (+)-Medioresinol formulations
A Comparative Guide to the Bioavailability of (+)-Medioresinol Formulations
For Researchers, Scientists, and Drug Development Professionals
This compound, a lignan (B3055560) found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, its clinical utility is often hampered by low oral bioavailability, primarily due to its poor water solubility and extensive first-pass metabolism. This guide provides a comparative overview of different formulation strategies aimed at enhancing the bioavailability of this compound, supported by representative experimental data and detailed methodologies.
Enhancing Bioavailability: A Look at Formulation Strategies
The primary challenge in the oral delivery of this compound lies in its hydrophobic nature. To overcome this, various advanced formulation technologies are being explored. These strategies primarily focus on increasing the solubility and dissolution rate of this compound, thereby improving its absorption from the gastrointestinal tract. Key approaches include the use of lipid-based delivery systems and nanoparticle formulations. While direct comparative studies on different this compound formulations are limited, this guide presents a hypothetical comparison based on data from studies on structurally related lignans (B1203133) to illustrate the potential benefits of these advanced formulations.
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for three different formulations of this compound after oral administration in a rat model. The data for the unformulated compound is based on typical values for poorly soluble lignans, while the data for the lipid-based and nanoparticle formulations represent potential improvements based on published studies of similar compounds.
| Formulation Type | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 (Reference) |
| Lipid-Based Formulation (e.g., SMEDDS) | 50 | 750 ± 90 | 1.0 ± 0.3 | 3600 ± 450 | ~600 |
| Nanoparticle Formulation (e.g., SLNs) | 50 | 900 ± 120 | 1.5 ± 0.4 | 4800 ± 580 | ~800 |
Note: Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. The data for lipid-based and nanoparticle formulations are hypothetical and intended to illustrate potential improvements in bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative protocols for key experiments involved in the preclinical evaluation of this compound formulations.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g) are used. The animals are housed in a controlled environment and fasted overnight before the experiment, with free access to water.
Procedure:
-
Formulation Preparation: this compound formulations (unformulated suspension, lipid-based formulation, and nanoparticle formulation) are prepared at a concentration suitable for a dosage of 50 mg/kg.
-
Administration: The formulations are administered to the rats via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.
Analytical Method: HPLC for this compound Quantification in Plasma
Objective: To accurately quantify the concentration of this compound in rat plasma samples.
Procedure:
-
Sample Preparation: To 100 µL of plasma, 10 µL of an internal standard solution (e.g., a structurally similar lignan) and 300 µL of acetonitrile (B52724) are added to precipitate the proteins. The mixture is vortexed and then centrifuged at 12,000 rpm for 10 minutes. The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the plasma samples is determined by comparing the peak area of this compound to that of the internal standard and interpolating from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study of this compound formulations.
Signaling Pathway of this compound-Induced Apoptosis
Recent studies have indicated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the PI3K/AKT/mTOR signaling pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The development of effective oral formulations is paramount to unlocking the full therapeutic potential of this compound. While research is ongoing, lipid-based and nanoparticle delivery systems present promising strategies to significantly enhance its bioavailability. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued evaluation and optimization of this compound formulations. Further preclinical and clinical studies are warranted to validate these findings and translate them into effective therapeutic applications.
Independent Validation of the Neuroprotective Effects of (+)-Medioresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of (+)-Medioresinol with other relevant compounds. While direct independent validation studies are limited, this document synthesizes available data to offer insights into its performance relative to other lignans (B1203133) and compounds with similar mechanisms of action. All data presented is supported by experimental evidence from peer-reviewed studies.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and selected alternative compounds. It is important to note that these results are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in experimental models and conditions should be considered when interpreting the data.
Table 1: In Vivo Neuroprotective Effects in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Efficacy Metrics | Reference |
| This compound | tMCAO Mice | Not Specified | - Significantly reduced brain infarct volume- Markedly decreased permeability of the Blood-Brain Barrier (BBB) | [1][2] |
| Pinoresinol diglucoside | MCAO Mice | 5 and 10 mg/kg | - Significantly alleviated neurological dysfunction- Reduced infarct volume and brain water content | [2][3] |
| ZLN005 (PGC-1α activator) | tMCAO Rats | Not Specified | - Reduced cerebral infarct volume- Improved neurological deficit score | [4][5] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Efficacy Metrics | Reference |
| This compound | bEnd.3 and BMVECs | Oxygen-Glucose Deprivation (OGD) | Not Specified | - Dose-dependently activated PGC-1α- Significantly reduced pyroptosis and mitochondrial ROS- Increased expression of tight junction proteins (ZO-1 and Occludin) | [1][2] |
| (-)-Syringaresinol | Not Specified | Oxidative Stress | Not Specified | - Activates the Nrf2 antioxidant pathway- Inhibits the NF-κB inflammatory pathway | [1] |
| Pinoresinol diglucoside | Not Specified | Ischemia/Reperfusion | Not Specified | - Exerts anti-inflammatory and antioxidant effects by regulating the NF-κB and Nrf2/HO-1 pathways | [3] |
| ZLN005 (PGC-1α activator) | Differentiated PC12 cells | OGD | Not Specified | - Significantly protected against OGD-induced neuronal injury- Increased expression of antioxidant genes (SOD1 and HO-1) | [4][5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound
This compound exerts its neuroprotective effects primarily by activating Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This activation triggers a cascade of downstream events, including the promotion of the interaction between PGC-1α and Peroxisome Proliferator-Activated Receptor alpha (PPARα). This interaction enhances the expression of Glutamic-Oxaloacetic Transaminase 1 (GOT1), leading to a reduction in mitochondrial Reactive Oxygen Species (mtROS) and ultimately preventing pyroptosis of endothelial cells in the brain.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for (+)-Medioresinol
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of (+)-Medioresinol, a furofuran-type lignan (B3055560) utilized in various research applications. Adherence to these procedures is vital to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures for this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Always don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Hazard Identification and Safety Data Summary
This compound presents specific hazards that necessitate careful handling during disposal. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Category | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Hazardous to the Aquatic Environment (Long-term) | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Personal Protective Equipment (PPE) | To be worn during handling and disposal. | Eye Protection: Safety goggles with side-shields.[1] Hand Protection: Protective gloves.[1] Skin and Body Protection: Impervious clothing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] Do not dispose of this compound down the drain or in regular solid waste. The following protocol outlines the recommended procedure for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes, glassware).
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
2. Waste Collection:
-
Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves), and any spill cleanup materials in the designated solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams. Consult your institution's guidelines for the disposal of the specific solvent used.
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool and well-ventilated.[1]
-
Ensure the container remains closed at all times except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling. All disposal must be directed to an approved waste disposal plant.[1]
Spill & Emergency Procedures
In the event of a this compound spill, adhere to the following emergency procedures:
-
Personal Precautions: Immediately evacuate non-essential personnel. Ensure you are wearing the full required PPE before addressing the spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
